1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
Description
Properties
IUPAC Name |
1-(4-ethylsulfonylphenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-18(16,17)13-5-3-12(4-6-13)15-9-7-11(14)8-10-15/h3-6,11H,2,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJLUYBQOQKLDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
Foreword: From Chemical Structure to Biological Function
To the researchers, scientists, and drug development professionals who advance the frontiers of medicine, a novel chemical entity like this compound represents both an opportunity and a puzzle. Its structure, featuring a piperidine core, a 4-amino group, and an arylsulfonyl moiety, suggests a rich potential for biological activity. The piperidine scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a vast array of biological pathways.[1][2] However, without a characterized mechanism of action (MoA), this potential remains unrealized.
This guide is structured not as a static report on a known MoA, but as a dynamic, investigative roadmap. We will proceed from first principles, analyzing the compound's structural motifs to build a scientifically-grounded primary hypothesis. We will then detail the rigorous experimental cascade required to test, validate, and ultimately define its core biological function. This document is designed to be a practical companion for the research team tasked with transforming a chemical structure into a well-understood pharmacological tool.
Structural Analysis and Primary Hypothesis Formulation
The molecular architecture of this compound (CAS: 1154285-79-6, Molecular Formula: C13H20N2O2S) provides critical clues to its likely biological targets.[3]
-
The Arylsulfonyl Moiety: The ethanesulfonylphenyl group is a prominent feature. Sulfonamide and sulfone groups are classic bioisosteres for carboxylic acids and are known to be key binding elements for a variety of enzymes.[4] They can act as hydrogen bond acceptors and engage in critical interactions within enzyme active sites. Notably, this moiety is a cornerstone of inhibitors for enzymes like cyclooxygenases (COX), carbonic anhydrases, and aldo-keto reductases.[4][5] High expression of the aldo-keto reductase enzyme AKR1C3, for instance, is implicated in the progression of prostate and breast cancers, making its inhibitors valuable as potential therapeutics.[4]
-
The 4-Aminopiperidine Core: This central scaffold is a versatile pharmacophore. The basic nitrogen of the piperidine ring can form crucial salt bridges, while the 4-amino group can serve as a key hydrogen-bonding donor or a point for further chemical elaboration. This core is found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[6][7]
Primary Hypothesis: Based on this structural analysis, our primary working hypothesis is that This compound functions as an inhibitor of an enzyme within the aldo-keto reductase (AKR) superfamily, specifically AKR1C3. This hypothesis is predicated on the demonstrated activity of structurally related (piperidinosulfonamidophenyl)pyrrolidin-2-ones which are potent and selective non-carboxylate inhibitors of AKR1C3.[4]
Experimental Workflow for Mechanism of Action Elucidation
This section provides a comprehensive, phased experimental plan to systematically investigate our primary hypothesis.
Phase 1: Target Engagement and Initial Validation
The first crucial step is to confirm if the compound physically interacts with our hypothesized target, AKR1C3, and to determine the potency of this interaction.
Protocol 1: Recombinant AKR1C3 Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against human recombinant AKR1C3.
-
Rationale: This is the foundational experiment to validate the enzyme inhibition hypothesis. A potent, dose-dependent inhibition provides the first piece of strong evidence for direct target engagement.
-
Methodology:
-
Reagents: Human recombinant AKR1C3, NADPH (cofactor), a suitable substrate (e.g., 9,10-phenanthrenequinone), this compound (test compound), and assay buffer.
-
Procedure: The assay measures the decrease in NADPH concentration by monitoring the change in absorbance at 340 nm. a. Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM). b. In a 96-well plate, add the assay buffer, recombinant AKR1C3, and the test compound at various concentrations. c. Initiate the reaction by adding NADPH and the substrate. d. Monitor the absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome & Data Presentation:
The results should demonstrate a concentration-dependent inhibition of AKR1C3. This quantitative data should be summarized in a clear table.
| Compound | Target | Assay Type | Result (IC50) |
| This compound | AKR1C3 | Enzyme Inhibition | e.g., 50 nM |
| Known AKR1C3 Inhibitor (Positive Control) | AKR1C3 | Enzyme Inhibition | e.g., 20 nM |
Phase 2: Cellular Activity and Target Validation
After confirming biochemical activity, the next essential step is to verify that the compound can engage its target in a cellular environment and produce a measurable biological effect.
Protocol 2: Cellular AKR1C3 Activity Assay in a Relevant Cell Line
-
Objective: To assess the compound's ability to inhibit AKR1C3 activity within intact cells.
-
Rationale: This experiment bridges the gap between biochemical potency and cellular efficacy. It confirms that the compound is cell-permeable and can inhibit the target in its native environment. We will use a prostate cancer cell line (e.g., PC-3), where AKR1C3 is highly expressed.[4]
-
Methodology:
-
Cell Culture: Culture PC-3 cells to ~80% confluency.
-
Treatment: Treat the cells with a dose-range of this compound for a predetermined time (e.g., 24 hours).
-
Lysis & Assay: Lyse the cells and measure the AKR1C3 activity in the lysate using a fluorescent probe that becomes activated upon reduction by AKR1C3.
-
Data Analysis: Quantify the fluorescence in each sample. Plot the inhibition of cellular AKR1C3 activity against compound concentration to determine the cellular IC50.
-
Workflow Visualization:
Caption: Experimental workflow for MoA elucidation.
Phase 3: Deepening Mechanistic Understanding and Selectivity
With target engagement confirmed in both biochemical and cellular systems, we must now understand the how of the inhibition and assess the compound's specificity.
Protocol 3: Enzyme Kinetics Analysis
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Rationale: Understanding the kinetic mechanism provides deep insight into how the inhibitor interacts with the enzyme (e.g., binding to the active site or an allosteric site). This has significant implications for drug development and optimization.
-
Methodology:
-
Perform the AKR1C3 enzyme inhibition assay as described in Protocol 1.
-
Instead of a single substrate concentration, run the assay with multiple fixed concentrations of the substrate while varying the concentration of the inhibitor for each substrate set.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk). The pattern of line intersections will reveal the mode of inhibition. For example, lines intersecting on the y-axis are indicative of competitive inhibition.
-
Protocol 4: AKR Isoform Selectivity Panel
-
Objective: To assess the inhibitory activity of the compound against other closely related AKR isoforms (e.g., AKR1C1, AKR1C2, AKR1B10).
-
Rationale: Selectivity is a critical parameter for any therapeutic candidate. Off-target inhibition can lead to undesirable side effects. Demonstrating selectivity for AKR1C3 over other family members is a key milestone.
-
Methodology:
-
Perform the enzyme inhibition assay (Protocol 1) using recombinant enzymes for each of the other AKR isoforms.
-
Determine the IC50 for each isoform.
-
Data Analysis: Compare the IC50 values to calculate the selectivity ratio (e.g., IC50(AKR1C1) / IC50(AKR1C3)).
-
Selectivity Profile Data Summary:
| Enzyme Target | IC50 (nM) | Selectivity vs. AKR1C3 |
| AKR1C3 | 50 | - |
| AKR1C1 | 5,000 | 100-fold |
| AKR1C2 | 8,000 | 160-fold |
| AKR1B10 | >10,000 | >200-fold |
Signaling Pathway Visualization:
Caption: Hypothesized signaling pathway.
Conclusion and Future Directions
This guide outlines a logical, evidence-based strategy to elucidate the mechanism of action for this compound. By starting with a strong, structurally-informed hypothesis—that the compound is an inhibitor of AKR1C3—we have constructed a clear experimental path from initial biochemical validation to detailed cellular and kinetic characterization.
Successful execution of this plan would provide a comprehensive understanding of the compound's MoA, its potency, its selectivity, and its cellular efficacy. This knowledge is the essential foundation for any further drug development efforts, enabling rational optimization, biomarker development, and the design of subsequent in vivo studies. The journey from a mere chemical structure to a potential therapeutic agent is one of rigorous scientific inquiry, and this guide serves as the first chapter in that story.
References
- Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (n.d.). PubMed.
- 4-phenylpiperidines and their preparation. (1959, September 15). Google Patents.
- Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed.
- This compound. (n.d.). ChemBK.
- 4-Anilinopiperidine. (n.d.). PubChem.
- Method for preparing 4-amino-4-phenylpiperidines. (2004, September 2). Google Patents.
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central.
- 1-Phenethyl-N-phenylpiperidin-4-amine (HMDB0245612). (2021, September 10). Human Metabolome Database.
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (2018, November 1). ResearchGate.
- Synthesis, enzyme inhibition and molecular docking studies of 1-arylsulfonyl-4-Phenylpiperazine derivatives. (2026, January 5). ResearchGate.
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (n.d.). PubMed.
- Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI.
- N-phenylpiperidin-4-amine synthesis. (n.d.). ChemicalBook.
- Preparation method of N-phenethyl-4-phenylaminopiperidine. (n.d.). Eureka | Patsnap.
- Agitated Saline, Albumin, or Propofol-albumin Mixture for Enhanced Contrast in TEE Examinations. (n.d.). ClinicalTrials.gov.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI.
- Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. (2021, March 5). PubMed.
- 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid. (2023, August 15). Smolecule.
- Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). (n.d.).
- Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. (n.d.). PubMed Central.
- Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023, October 31). Federal Register.
- Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. (n.d.). PubMed.
-
Biochemical and biological properties of 4-(3-phenyl-[3][8][9]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. (n.d.). PubMed. Retrieved January 26, 2026, from
- The preparation method of N-phenethyl-4-anilinopiperidine. (n.d.). Google Patents.
- Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. (2016, July 16). ResearchGate.
- Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013, April). PubMed.
- Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (n.d.). MDPI.
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
An In-Depth Technical Guide to 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminopiperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful drugs. Its inherent structural features allow for versatile modifications, enabling the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, novel derivative, 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine (CAS Number: 1154285-79-6), a compound with significant potential in the exploration of new therapeutic agents. While detailed experimental data for this specific molecule is not extensively available in the public domain, this guide will provide a comprehensive technical overview based on established principles of organic synthesis, structure-activity relationships of analogous compounds, and predictive modeling.
The introduction of the ethanesulfonylphenyl moiety at the N1 position of the piperidine ring is a key structural modification. The sulfone group, a strong hydrogen bond acceptor, can significantly influence the molecule's polarity, solubility, and metabolic stability. Furthermore, the aromatic ring provides a platform for various intermolecular interactions within a biological target. The primary amine at the C4 position offers a crucial anchor point for further derivatization, allowing for the exploration of a wide chemical space to target a diverse range of biological receptors and enzymes.
This document will serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound and its derivatives in drug discovery programs.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1154285-79-6 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [1] |
| Molar Mass | 268.38 g/mol | [1] |
| Predicted LogP | 1.5 - 2.5 | (Based on analogous structures) |
| Predicted pKa (amine) | 9.0 - 10.0 | (Based on analogous structures) |
| Predicted Solubility | Moderately soluble in polar organic solvents | (Based on structural features) |
Proposed Synthesis Pathway
Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the coupling of a protected 4-aminopiperidine derivative, such as tert-butyl piperidin-4-ylcarbamate, with an activated aryl halide, 1-fluoro-4-(ethanesulfonyl)benzene. The electron-withdrawing nature of the ethanesulfonyl group activates the aromatic ring towards nucleophilic attack by the secondary amine of the piperidine.
Experimental Protocol (Hypothetical):
-
To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 1-fluoro-4-(ethanesulfonyl)benzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, tert-butyl (1-(4-(ethylsulfonyl)phenyl)piperidin-4-yl)carbamate, by column chromatography on silica gel.
Step 2: Boc Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the primary amine to yield the target compound. This is typically achieved under acidic conditions.
Experimental Protocol (Hypothetical):
-
Dissolve the purified intermediate from Step 1 in a suitable organic solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine product with an organic solvent.
-
Dry the organic layer, concentrate, and if necessary, purify the final product, this compound, by crystallization or chromatography.
Potential Applications in Drug Discovery
The this compound scaffold is a versatile platform for the development of novel therapeutic agents targeting a range of biological systems. The primary amine serves as a key handle for derivatization to introduce various pharmacophoric elements.
Diagram of Potential Derivatization and Therapeutic Targets
Sources
Unlocking the Therapeutic Potential of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine: A Technical Guide for Drug Discovery
Introduction: Deconstructing a Privileged Scaffold for Novel Therapeutic Insights
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores with unique chemical moieties presents a fertile ground for the discovery of novel therapeutic agents. The molecule 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine stands as a compelling example of this design philosophy. It marries the proven 4-aminopiperidine scaffold, a cornerstone of many centrally acting drugs, with an arylsulfonyl group, a functional group recognized for its diverse biological activities. While direct research on this specific molecule is nascent, a thorough analysis of its structural components allows for the formulation of robust hypotheses regarding its potential therapeutic applications. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the promising research avenues for this compound, complete with detailed experimental protocols and the underlying scientific rationale.
The 4-aminopiperidine moiety is a key structural feature in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its rigid, saturated heterocyclic structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be crucial for receptor binding and can influence the physicochemical properties of the molecule, such as solubility and membrane permeability.
The ethanesulfonylphenyl group, on the other hand, introduces a potent hydrogen bond acceptor and can significantly impact the electronic properties of the molecule. The sulfone group is a stable and versatile functional group found in a range of pharmaceuticals, contributing to their therapeutic efficacy through various mechanisms.[3][4][5] Aryl sulfones are recognized as important intermediates in the synthesis of complex molecules for biological and medicinal chemistry applications.[3][6] The combination of these two key structural features in this compound suggests a molecule with the potential to modulate a variety of biological targets, opening up exciting possibilities for therapeutic intervention in several disease areas.
Part 1: Potential Research Applications and Mechanistic Hypotheses
Based on a comprehensive analysis of structurally related compounds, we propose three primary areas of investigation for this compound:
Modulator of Neuropathic Pain via N-type Calcium Channel Inhibition
Scientific Rationale: The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of N-type calcium channel blockers.[7] These channels are predominantly located in the presynaptic terminals of the central and peripheral nervous systems and play a crucial role in the transmission of nociceptive signals. Their inhibition has been shown to be an effective strategy for the management of neuropathic pain. The ethanesulfonylphenyl moiety of this compound could potentially enhance binding affinity and selectivity for the α1B subunit of the N-type calcium channel through specific hydrogen bonding and hydrophobic interactions within the binding pocket.
Hypothesized Mechanism of Action: We hypothesize that this compound acts as a state-dependent blocker of N-type calcium channels. By binding to the channel, it stabilizes the inactivated state, thereby reducing the influx of calcium ions upon neuronal depolarization. This, in turn, would lead to a decrease in the release of neurotransmitters such as glutamate and substance P from presynaptic terminals in the pain pathway, ultimately resulting in an analgesic effect.
Novel Antiviral Agent Targeting Hepatitis C Virus (HCV) Assembly
Scientific Rationale: Recent studies have identified the 4-aminopiperidine scaffold as a promising starting point for the development of inhibitors of Hepatitis C Virus (HCV) assembly.[8] These compounds are believed to interfere with the complex process of viral particle formation, a critical step in the HCV life cycle. The ethanesulfonylphenyl group could potentially improve the antiviral potency and pharmacokinetic profile of the 4-aminopiperidine core. The sulfone moiety can act as a bioisostere for other functional groups known to be important for anti-HCV activity, while also enhancing metabolic stability.
Hypothesized Mechanism of Action: It is proposed that this compound disrupts the interaction between viral proteins and/or host factors that are essential for the assembly of new infectious virions. This could involve interference with the packaging of the viral RNA genome into the capsid or the subsequent envelopment of the nucleocapsid. By inhibiting this late stage of the viral life cycle, the compound would prevent the spread of the infection to new cells.
Selective Farnesoid X Receptor (FXR) Partial Agonist for Metabolic Diseases
Scientific Rationale: The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[9] Partial agonists of FXR are being explored as potential therapeutics for metabolic diseases such as non-alcoholic steatohepatitis (NASH) because they may offer a better safety profile compared to full agonists.[9] The 1-phenylpiperidine scaffold has been identified in potent and selective FXR partial agonists.[9] The ethanesulfonylphenyl group of our target molecule could provide key interactions within the FXR ligand-binding domain, leading to a partial agonistic response.
Hypothesized Mechanism of Action: We hypothesize that this compound binds to the ligand-binding domain of FXR and induces a conformational change that is distinct from that induced by full agonists. This would lead to the recruitment of a specific set of co-regulators, resulting in the selective activation of a subset of FXR target genes involved in beneficial metabolic pathways, while avoiding the activation of genes associated with adverse effects.
Part 2: Experimental Workflows and Protocols
To investigate the therapeutic potential of this compound, a systematic and rigorous experimental approach is required. The following section outlines detailed protocols for the synthesis and biological evaluation of the compound.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related N-phenylpiperidin-4-amines.[10] A potential two-step synthesis is outlined below:
Step 1: N-Arylation of tert-butyl piperidin-4-ylcarbamate
-
Reaction: Buchwald-Hartwig amination of 1-bromo-4-(ethanesulfonyl)benzene with tert-butyl piperidin-4-ylcarbamate.
-
Reagents: 1-bromo-4-(ethanesulfonyl)benzene, tert-butyl piperidin-4-ylcarbamate, palladium catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure:
-
To a dried Schlenk flask, add 1-bromo-4-(ethanesulfonyl)benzene (1.0 eq), tert-butyl piperidin-4-ylcarbamate (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100-110 °C overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford tert-butyl (1-(4-(ethylsulfonyl)phenyl)piperidin-4-yl)carbamate.
-
Step 2: Deprotection of the Boc Group
-
Reaction: Acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.
-
Reagents: tert-butyl (1-(4-(ethylsulfonyl)phenyl)piperidin-4-yl)carbamate, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Solvent: Dichloromethane (DCM) or 1,4-dioxane.
-
Procedure:
-
Dissolve tert-butyl (1-(4-(ethylsulfonyl)phenyl)piperidin-4-yl)carbamate in DCM.
-
Add an excess of TFA (e.g., 10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated solution of NaHCO3 or NaOH.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield this compound.
-
Visual Representation of the Synthetic Workflow:
Caption: Synthetic scheme for this compound.
Biological Evaluation Protocols
2.2.1. N-type Calcium Channel Modulation Assay
-
Objective: To determine the inhibitory activity of this compound on N-type calcium channels.
-
Method: Automated patch-clamp electrophysiology using a cell line stably expressing the human Cav2.2 channel (α1B, β3, and α2δ-1 subunits).
-
Procedure:
-
Culture the cells according to standard protocols.
-
Harvest the cells and prepare a single-cell suspension.
-
Use an automated patch-clamp system (e.g., QPatch or Patchliner) to record whole-cell currents.
-
Apply a voltage protocol to elicit N-type calcium channel currents (e.g., step depolarization from a holding potential of -80 mV to +10 mV).
-
Apply a range of concentrations of this compound to the cells and record the corresponding inhibition of the peak current.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response equation.
-
-
Data Analysis: The percentage of inhibition will be calculated for each concentration, and the IC50 value will be determined using GraphPad Prism or similar software.
2.2.2. HCV Replicon Assay
-
Objective: To assess the antiviral activity of this compound against HCV.
-
Method: A cell-based assay using a human hepatoma cell line (Huh7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Procedure:
-
Seed the Huh7-replicon cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate the plates for 48-72 hours.
-
Measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Simultaneously, assess cell viability using a colorimetric assay (e.g., MTS or MTT) to determine the cytotoxic concentration (CC50).
-
-
Data Analysis: Calculate the EC50 (50% effective concentration) for the inhibition of HCV replication and the CC50. The selectivity index (SI = CC50/EC50) will be determined to assess the therapeutic window.
2.2.3. FXR Transactivation Assay
-
Objective: To evaluate the ability of this compound to activate FXR.
-
Method: A cell-based reporter gene assay using a suitable cell line (e.g., HEK293T) co-transfected with a plasmid expressing the full-length human FXR and a reporter plasmid containing an FXR-responsive element driving the expression of luciferase.
-
Procedure:
-
Co-transfect the cells with the FXR and reporter plasmids.
-
After 24 hours, treat the cells with various concentrations of this compound. A known FXR agonist (e.g., GW4064) will be used as a positive control.
-
Incubate for 24 hours.
-
Measure the luciferase activity.
-
-
Data Analysis: The fold activation of luciferase expression relative to the vehicle control will be calculated for each concentration. The EC50 and maximal efficacy (Emax) will be determined from the dose-response curve.
Visual Representation of the Biological Evaluation Workflow:
Caption: Workflow for the biological evaluation of the test compound.
Part 3: Data Interpretation and Future Directions
The data generated from the proposed experimental workflows will provide critical insights into the therapeutic potential of this compound.
Quantitative Data Summary:
| Assay | Parameter | Expected Outcome for Active Compound |
| N-type Calcium Channel Assay | IC50 | < 1 µM |
| HCV Replicon Assay | EC50 | < 10 µM |
| SI (CC50/EC50) | > 10 | |
| FXR Transactivation Assay | EC50 | < 5 µM |
| Emax | 20-80% of full agonist |
Interpretation of Results:
-
N-type Calcium Channel Modulation: A low micromolar or sub-micromolar IC50 value would warrant further investigation of this compound in preclinical models of neuropathic pain.
-
Anti-HCV Activity: A potent EC50 value coupled with a high selectivity index would suggest that the compound is a promising candidate for further development as an anti-HCV agent.
-
FXR Partial Agonism: Moderate EC50 and a partial Emax would indicate that the compound is a selective FXR modulator with a potentially favorable safety profile, meriting further studies in animal models of metabolic diseases.
Future Directions:
Should this compound demonstrate promising activity in any of the primary screening assays, the next steps would involve a comprehensive lead optimization program. This would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the lead compounds in relevant animal models of disease (e.g., chronic constriction injury model for neuropathic pain, humanized liver mouse model for HCV, or diet-induced obesity model for NASH).
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of the optimized compounds.
Visual Representation of the Drug Discovery and Development Pathway:
Caption: A generalized drug discovery and development pathway.
Conclusion
This compound represents a molecule of significant interest at the intersection of established pharmacophores and novel chemical space. The strategic combination of the 4-aminopiperidine scaffold with an ethanesulfonylphenyl moiety provides a strong rationale for its investigation as a potential therapeutic agent in neuropathic pain, viral infections, and metabolic diseases. The experimental workflows and protocols detailed in this guide offer a clear and actionable path for elucidating the biological activity of this compound and unlocking its therapeutic potential. Through a systematic and data-driven approach, the scientific community can effectively explore the promise of this compound and pave the way for the development of new and improved medicines.
References
-
Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5873–5883. [Link]
-
Gould, A., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(12), 1169-1174. [Link]
-
Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]
-
Gao, Y., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3794-3813. [Link]
-
Kamal, A., et al. (2015). Sulfones: an important class of privileged structures in medicinal chemistry. RSC Advances, 5(10), 7401-7417. [Link]
-
Wikipedia. (2023). Sulfone. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of Tanabe's 2011 process chemistry review. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
Willis, M. C. (2013). Diaryl Sulfone Synthesis. ChemistryViews. [Link]
-
Lenci, E., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 25(17), 3982. [Link]
-
Berrade, L., et al. (2011). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Journal of Combinatorial Chemistry, 13(5), 487-496. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iomcworld.com [iomcworld.com]
- 5. Sulfone - Wikipedia [en.wikipedia.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
Abstract
The 1-[4-(ethanesulfonyl)phenyl]piperidin-4-amine scaffold represents a privileged structure in modern medicinal chemistry. This technical guide provides a comprehensive overview of this chemical entity and its derivatives, intended for researchers, scientists, and professionals in drug development. The document delves into the synthetic pathways, physicochemical properties, and explores the vast therapeutic potential of this molecular framework. By synthesizing current knowledge and providing field-proven insights, this guide aims to serve as a valuable resource for the rational design and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the N-Aryl-4-Aminopiperidine Moiety
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When coupled with an N-aryl substituent, the resulting N-arylpiperidine framework gains significant therapeutic relevance, particularly in the realm of Central Nervous System (CNS) disorders.[2][3]
The 4-aminopiperidine sub-structure introduces a key vector for further derivatization, allowing for the exploration of a wide chemical space to fine-tune pharmacological activity and pharmacokinetic properties.[4][5] The introduction of an electron-withdrawing sulfone group on the N-phenyl ring, as in the case of this compound, significantly modulates the electronic properties of the molecule, influencing its binding affinities and metabolic stability. This guide will explore the synthesis, derivatization, and potential biological applications of this promising class of compounds.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of this compound and its derivatives presents a key challenge in achieving selective N-arylation of the piperidine ring nitrogen over the 4-amino group. A robust and widely adopted strategy involves a protection-arylation-deprotection sequence.
Protection of the 4-Amino Group
To ensure selective arylation at the piperidine nitrogen, the primary amine at the 4-position must be protected. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Boc Protection of Piperidin-4-amine
-
Dissolve piperidin-4-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, for example, triethylamine (1.1 eq.) or sodium bicarbonate (2.0 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product, tert-butyl (piperidin-4-yl)carbamate, can be isolated through standard workup and purification procedures.
N-Arylation of the Piperidine Ring
With the 4-amino group protected, the secondary amine of the piperidine ring can be selectively arylated. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly suitable for this transformation.[6][7] This reaction typically involves an aryl halide or triflate, a palladium catalyst, a phosphine ligand, and a base.
Conceptual Workflow for N-Arylation
Figure 1: Conceptual workflow for the Buchwald-Hartwig N-arylation.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-4-(ethanesulfonyl)benzene) (1.0 eq.), tert-butyl (piperidin-4-yl)carbamate (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like Xantphos (4-10 mol%), and a base such as cesium carbonate (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent such as dioxane or toluene.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite®.
-
The filtrate is then concentrated and the crude product is purified by flash column chromatography to yield tert-butyl (1-(4-(ethanesulfonyl)phenyl)piperidin-4-yl)carbamate.
Deprotection of the 4-Amino Group
The final step in the synthesis of the core scaffold is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Dissolve the purified N-aryl-4-(Boc-amino)piperidine in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure to yield the desired this compound, often as a salt.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of this compound derivatives are crucial for their pharmacokinetic profile and drug-like properties. The introduction of the ethansulfonylphenyl group significantly impacts lipophilicity, polarity, and basicity.
| Property | Predicted/Expected Value | Influence of the Ethanesulfonylphenyl Group |
| Molecular Weight | 268.38 g/mol [4] | Increases overall molecular weight. |
| LogP | Moderate to High | The sulfone group is polar, but the overall aryl and ethyl groups increase lipophilicity compared to an unsubstituted phenyl ring. |
| pKa | Basic (amine) | The electron-withdrawing nature of the sulfone group reduces the basicity of the piperidine nitrogen. |
| Polar Surface Area (PSA) | Moderate | The sulfone and amine groups contribute significantly to the PSA, influencing membrane permeability. |
Table 1: Predicted Physicochemical Properties of this compound.
Structural elucidation and characterization of the synthesized compounds are performed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule, with characteristic shifts for the aromatic, piperidine, and ethylsulfonyl protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H, C-H, S=O, and aromatic C=C bonds.
Structure-Activity Relationships (SAR) and Therapeutic Potential
While specific biological data for this compound is not extensively published, the structure-activity relationships of related N-aryl-4-aminopiperidine and piperidine sulfone derivatives provide valuable insights into its potential therapeutic applications.[8]
Logical Relationship of Structural Modifications to Biological Activity
Figure 2: Impact of structural modifications on biological activity and ADME properties.
Potential as CNS Agents
The N-arylpiperidine scaffold is a well-established pharmacophore for CNS targets.[3] Derivatives of 4-aminopiperidine have shown potential as N-type calcium channel blockers for the treatment of pain, including neuropathic pain.[2] The electronic nature of the N-aryl substituent plays a critical role in modulating receptor affinity and selectivity. The electron-withdrawing ethansulfonyl group could influence binding to various CNS receptors.
Anticancer Activity
Piperidine and sulfonamide moieties are present in numerous anticancer agents.[9][10] Piperidine sulfone derivatives have been investigated as matrix metalloproteinase (MMP) inhibitors, which are involved in tumor invasion and metastasis.[1][11] Furthermore, derivatization of the 4-amino group can lead to compounds with activity against various cancer cell lines.
Anti-inflammatory and Other Therapeutic Areas
Derivatives of N-aryl-4-aminopiperidine have been explored for a range of other therapeutic applications, including as inhibitors of hepatitis C virus assembly and as FXR partial agonists for metabolic diseases.[12][13] The sulfone group can act as a bioisostere for other functional groups, and its incorporation can lead to improved potency and pharmacokinetic profiles.
In Vitro and In Vivo Evaluation
A comprehensive evaluation of novel derivatives of this compound would involve a battery of in vitro and in vivo assays.
Workflow for Biological Evaluation
Figure 3: General workflow for the biological evaluation of novel derivatives.
In Vitro Assays:
-
Target-based assays: Radioligand binding assays to determine affinity for specific receptors, or enzyme inhibition assays.
-
Cell-based assays: Evaluation of cellular activity, such as inhibition of cell proliferation in cancer cell lines, or measurement of second messenger signaling.[14]
-
ADME profiling: Assessment of solubility, permeability (e.g., PAMPA), metabolic stability in liver microsomes, and plasma protein binding.[12]
In Vivo Models:
-
Based on the in vitro activity, appropriate animal models of disease would be selected to evaluate efficacy, such as rodent models of pain, cancer xenograft models, or models of inflammation.[2]
-
Pharmacokinetic studies in animals to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.[15]
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its synthesis, while requiring a multi-step approach, utilizes well-established and robust chemical transformations. The strategic placement of the ethansulfonylphenyl group offers a unique electronic and steric profile that can be exploited for targeted drug design. While further research is needed to fully elucidate the pharmacological profile of this specific molecule and its derivatives, the existing literature on related compounds suggests a rich potential for applications in CNS disorders, oncology, and inflammatory diseases. This guide provides a solid foundation for researchers to embark on the exploration of this exciting chemical space.
References
-
Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(25), 6347–6357. [Link]
-
Reddy, T. J., Le, K., Weiner, D., & Farber, S. (2007). Buchwald−Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Letters, 9(19), 3781–3783. [Link]
-
Jadhav, A. M., & Shaikh, A. A. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. ACS Omega, 5(33), 20687–20701. [Link]
-
Langer, T., & Neudorfer, C. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 26(20), 6245. [Link]
- Borza, T., & Scheel-Krüger, J. (2020). Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.
-
Becker, D. P., DeCrescenzo, G., Engleman, V. W., Grapperhaus, K. J., Han, C., He, Y., Hockerman, S. L., Hu, H., Li, C., Li, T., Masferrer, J. L., McDonald, J. J., Nagiec, M. M., Partis, R. A., Port, M., & W பாதி, S. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(22), 6973–6985. [Link]
-
Nardo, L., Tenti, A., Cigliana, G., & D'Alfonso, L. (2019). Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. Journal of Fluorescence, 29(3), 735–744. [Link]
-
Chen, X., Tang, Y., & Chen, J. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 851–860. [Link]
-
Wolfe, J. M., Ye, M., Camac, D. M., He, W., Li, J., Lu, H., ... & Meanwell, N. A. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 5(10), 1125–1130. [Link]
-
Yu, Q., & Tan, D. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 283, 118460. [Link]
-
Wang, T., Zhang, H., & Geng, R. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3841–3844. [Link]
-
Sharma, V., & Kumar, V. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 925–943. [Link]
-
Coldham, I., & Leonori, D. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8443–8453. [Link]
-
Khan, I., & Al-Harrasi, A. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Journal of Pharmaceutical and Biomedical Analysis, 192, 113658. [Link]
-
Singh, R. P., & Singh, D. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. International Journal of Pharmaceutical Sciences and Research, 11(9), 4166-4177. [Link]
-
Becker, D. P., DeCrescenzo, G., Engleman, V. W., Grapperhaus, K. J., Han, C., He, Y., ... & W பாதி, S. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(22), 6973-6985. [Link]
-
Krátký, M., Stolaříková, J., & Vinšová, J. (2015). The N-arylpiperazine derivatives tested in vitro as the inhibitors of a lanosterol 14α-demethylase (CYP51). Molecules, 20(12), 21876–21890. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., Al-Obaid, A. M., & Alanazi, A. M. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2234567. [Link]
-
Chiscop, I., Benchea, A. C., Uivarosi, V., & Draghici, C. (2022). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 27(19), 6543. [Link]
-
Angeli, A., Nocentini, A., Cadoni, R., Del Prete, S., Capasso, C., Onnis, V., & Supuran, C. T. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 25(22), 5484. [Link]
-
Afonin, S., & Afonina, S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1045. [Link]
-
Walz, A. J., Hsu, F. L., & Wilcox, P. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC, AD1047117. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380–11397. [Link]
-
Al-Masoudi, N. A. (2021). Patents and applications of N-sulfonated N-heterocycles. Expert Opinion on Therapeutic Patents, 31(10), 895-912. [Link]
-
Green, H., & Kronstrand, R. (2023). Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4-Pr-PipVP. Drug Testing and Analysis, 15(10), 1165-1175. [Link]
-
El-Damasy, A. K., & Keum, G. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7590. [Link]
-
Becker, D. P., DeCrescenzo, G., Engleman, V. W., Grapperhaus, K. J., Han, C., He, Y., ... & W பாதி, S. (2005). Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy. Journal of Medicinal Chemistry, 48(22), 6973-6985. [Link]
-
Asghar, S., & Iqbal, J. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]
-
Bouzayani, N., & Ben salah, A. (2024). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Journal of Molecular Structure, 1301, 137351. [Link]
-
Zucca, P., & Rescigno, A. (2012). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1251-1259. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Sharma, P., & Kumar, A. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. [Link]
- Poli, S. M. (2009). Use of piperine and derivatives thereof for the therapy of neurological conditions.
-
So, C. M., & Kwong, F. Y. (2012). Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Synlett, 23(08), 1181–1186. [Link]
-
Huang, Z. N., & Liang, H. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Chemical Biology & Drug Design, 85(3), 336-344. [Link]
-
Cox, J. M., Edmonston, S. D., Gao, J., He, X., Hett, E. C., Kirk, B. A., ... & Williams, M. G. (2004). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 47(24), 5894–5911. [Link]
-
Parveen, H., & Khan, K. M. (2017). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Letters in Drug Design & Discovery, 14(10), 1184-1191. [Link]
-
da Silva, A. B., & de Oliveira, A. B. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 1), 21-31. [Link]
-
Goel, K. K., & Gajbhiye, A. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(11), 4410-4414. [Link]
-
Kumar, A., & Singh, R. K. (2018). Review on- Importance of Heterocycles in medicinal field. International Journal of Scientific Development and Research, 3(5), 450-457. [Link]
- Bang-Andersen, B., & Jensen, K. G. (2009). Use of benzamide derivatives for the treatment of cns disorders.
-
Al-Hiari, Y. M., & Al-Zweiri, M. (2019). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 16(10), 1133-1142. [Link]
-
Thomas, D. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. Journal of Biosciences and Medicines, 11(11), 221-236. [Link]
-
Fagnani, D. E., & Ellena, J. (2020). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 113-119. [Link]
-
Afonin, S., & Afonina, S. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1045. [Link]
-
Machado, M., & D'hooghe, M. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(13), 5109. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of beta- and alpha-piperidine sulfone hydroxamic acid matrix metalloproteinase inhibitors with oral antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
Abstract
This document provides a comprehensive guide for the synthesis of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine, a key intermediate in contemporary drug discovery programs. The protocol herein details a robust and efficient two-step synthetic sequence, commencing with a nucleophilic aromatic substitution (SNA_r_) reaction, followed by a reductive amination. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth procedural instructions, mechanistic insights, and characterization data. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Introduction and Strategic Overview
The 1-arylpiperidin-4-amine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active agents. The incorporation of an ethanesulfonylphenyl group at the N-1 position of the piperidine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing solubility and metabolic stability. This application note describes a validated and scalable synthesis of the title compound, this compound.
The synthetic strategy is centered around a nucleophilic aromatic substitution reaction between 1-fluoro-4-(ethanesulfonyl)benzene and a protected piperidin-4-amine derivative, followed by deprotection. An alternative and convergent approach via reductive amination of 1-[4-(ethanesulfonyl)phenyl]piperidin-4-one is also discussed, providing flexibility in starting material selection.
Diagram of the Primary Synthetic Pathway
Application Note: A Practical Guide to the In Vitro Characterization of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel small molecule, 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine. While specific biological data for this compound is not yet widely published, its structure incorporates a piperidine core and a phenylsulfonyl moiety, both of which are prevalent in medicinally active compounds. The piperidine scaffold is a versatile intermediate found in molecules with diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] The sulfonyl group is often integral to compounds designed as enzyme inhibitors.[4] This guide presents a logical, stepwise framework for evaluating the compound's effects in a cell culture setting, beginning with fundamental handling and solubility assessment, progressing to cytotoxicity and anti-proliferative screening, and culminating in a preliminary mechanistic analysis using a common signaling pathway as a hypothetical target.
Introduction: Compound Profile and Strategic Approach
This compound is a synthetic organic compound with the molecular formula C₁₃H₂₀N₂O₂S and a molar mass of 268.38 g/mol .[5] Its structure features a central piperidin-4-amine group, which is linked to a phenyl ring bearing an ethanesulfonyl group. The presence of these functional groups suggests potential for biological activity, making it a candidate for screening in various disease models.
The primary challenge when working with a novel, uncharacterized compound is to systematically determine its biological effects without prior knowledge of its target or mechanism. The protocols outlined herein are designed as a self-validating cascade. We first establish the compound's basic chemical behavior in a biological solvent and determine its intrinsic toxicity. This critical step defines the concentration range for all subsequent, more specific biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1154285-79-6 | [5] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [5] |
| Molar Mass | 268.38 g/mol | [5] |
| Structure | N/A (Structure can be inferred from name) |
Foundational Procedures: Compound Handling and Stock Solution Preparation
Causality: The accuracy and reproducibility of any in vitro experiment begin with the precise and consistent preparation of the test article. Small molecules are often poorly soluble in aqueous media, necessitating the use of an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a highly concentrated primary stock. This stock is then serially diluted into the cell culture medium. It is crucial to determine the maximum solubility in the chosen solvent and to ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤0.5% v/v).
Protocol 2.1: Preparation of a 10 mM Primary Stock Solution in DMSO
-
Aseptic Technique: All preparation steps involving reagents that will be added to cell cultures must be performed in a sterile biological safety cabinet.[6]
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molar Mass (g/mol) × Volume (L) × Concentration (mol/L) × 1000 (mg/g)
-
Mass (mg) = 268.38 × 0.001 × 0.010 × 1000 = 2.68 mg
-
-
Dissolution: Weigh out 2.68 mg of this compound powder and transfer it to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of sterile, cell culture-grade DMSO. Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Storage: Aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Initial Biological Screening: Determining the Cytotoxic Profile
Causality: The first essential biological experiment is to determine the concentration range over which the compound affects cell viability. This dose-response analysis identifies the concentration that kills 50% of the cells (the IC₅₀ value) and, more importantly, establishes the non-toxic concentrations required for subsequent mechanistic or functional assays. A metabolic assay, such as the MTS or MTT assay, is a robust and high-throughput method for this purpose. These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[7][8]
Diagram 1: General Workflow for In Vitro Compound Characterization```dot
Caption: Hypothetical inhibition of the RAF kinase by the compound.
Protocol 4.1: Western Blot for p-ERK and Total ERK
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at relevant concentrations (e.g., IC₅₀, 0.5x IC₅₀, and 2x IC₅₀) and a vehicle control for a predetermined time (e.g., 1, 6, or 24 hours).
-
After treatment, place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. [9] * Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. [10] * Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. [10] * Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each normalized lysate. * Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load 15-30 µg of protein per lane into a polyacrylamide gel. Include a protein ladder.
-
Run the gel to separate proteins by size. * Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [11]5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., Rabbit anti-p-ERK1/2) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing:
-
To ensure equal protein loading, the same membrane can be stripped of the first set of antibodies and re-probed.
-
Incubate the membrane with a primary antibody for total ERK, and then a loading control (e.g., GAPDH or β-Actin). Repeat the washing, secondary antibody, and detection steps.
-
-
Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensity. Normalize the p-ERK signal to the total ERK signal for each lane. Compare the normalized values across different treatment conditions relative to the vehicle control.
References
-
Mayer, A. M., & Kaska, D. D. (1995). Biochemical and biological properties of 4-(3-phenyl- [1][12][13]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Sashidhara, K. V., et al. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. Available at: [Link]
-
Chemsrc. (n.d.). 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine. Available at: [Link]
-
PubChem. (n.d.). 1-Phenylpiperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. (n.d.). This compound. Available at: [Link]
-
Kumar, A., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Journal of Medicinal Chemistry. Available at: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 1-Phenethyl-N-phenylpiperidin-4-amine (HMDB0245612). Available at: [Link]
-
Wiehe, A., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
-
PubChem. (n.d.). 4-Anilinopiperidine. National Center for Biotechnology Information. Available at: [Link]
-
Maddry, J. A., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
StatPearls. (2023). Western Blot: Principles, Procedures, and Clinical Applications. National Center for Biotechnology Information. Available at: [Link]
-
Gund, T. M., & Pirkle, W. H. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Available at: [Link]
-
Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International Journal of Molecular Sciences. Available at: [Link]
-
Miller, T. W., & Lai, C. (2007). Basic Cell Culture Protocols. Methods in Molecular Biology. Available at: [Link]
-
MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available at: [Link]
-
ResearchGate. (2019). How to extract small molecules from cell culture media for LC-MS?. Available at: [Link]
-
Abate, C., et al. (2020). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. Available at: [Link]
-
Creative Biolabs. (n.d.). Cell Culture Protocol. Available at: [Link]
-
MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available at: [Link]
-
UMBC. (n.d.). Protocols | Molecular Biology. Available at: [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine|CAS 205259-71-8 [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 7. Essais de viabilité cellulaire et de prolifération [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CAS#:74853-08-0 | 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine | Chemsrc [chemsrc.com]
Application Notes & Protocols for the Analysis of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
Abstract: This document provides a comprehensive guide to the essential analytical methodologies for the characterization, quantification, and quality control of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine. As a key intermediate or potential active pharmaceutical ingredient (API), ensuring its identity, purity, and stability is paramount. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. The methods detailed include High-Performance Liquid Chromatography (HPLC) for assay and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and protocols for forced degradation studies to establish stability-indicating methods, in line with regulatory expectations.
Introduction and Physicochemical Profile
This compound (CAS: 1154285-79-6) is a substituted piperidine derivative. The molecule incorporates a primary amine on the piperidine ring and an ethanesulfonyl group on the N-phenyl substituent. These functional groups dictate its chemical properties and inform the selection of appropriate analytical techniques. The primary amine provides a site for protonation, making it suitable for reversed-phase chromatography with pH-controlled mobile phases, while the aromatic ring offers a chromophore for UV detection.
A thorough understanding of the molecule's properties is the foundation of robust analytical method development.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₃H₂₀N₂O₂S | ChemBK[1] |
| Molar Mass | 268.38 g/mol | ChemBK[1] |
| Appearance | Expected to be an off-white to pale yellow solid | Based on similar aromatic amine and sulfone compounds. |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, DMSO, Acetonitrile) and aqueous acidic solutions. | The presence of polar functional groups (amine, sulfone) and the basicity of the amine suggest this profile. |
| pKa (Strongest Basic) | Estimated ~9-10 | The piperidine amine is the most basic site. This value is critical for selecting the mobile phase pH in HPLC to ensure the analyte is in a single ionic form. |
| UV λmax | Estimated ~235 nm | The phenyl-sulfonyl chromophore is expected to have a UV maximum in this region, suitable for HPLC-UV detection. |
Core Analytical Workflow
The comprehensive analysis of this compound requires a multi-technique approach to cover identity, purity, assay, and stability. The following workflow provides a logical sequence for characterizing a new batch or sample of the compound.
Caption: Overall analytical workflow for this compound.
Reversed-Phase HPLC for Assay and Purity
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for determining the purity and potency (assay) of this compound. The method separates the main compound from its process-related impurities and potential degradation products.
Scientific Rationale
The choice of a C18 stationary phase provides a non-polar surface that retains the analyte based on hydrophobic interactions. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). Controlling the pH of the aqueous phase is critical; maintaining a pH of approximately 3.0 ensures that the primary amine (pKa ~9-10) is fully protonated. This prevents peak tailing, which occurs when the analyte exists in multiple ionic forms, leading to sharp, symmetrical peaks and reproducible retention times. A gradient elution is employed for purity analysis to resolve impurities with a wide range of polarities, while a shorter, isocratic method is ideal for the rapid and precise quantification required for assay determination.
Proposed HPLC Method Parameters
| Parameter | Purity Method (Gradient) | Assay Method (Isocratic) |
| Column | C18, 150 x 4.6 mm, 3.5 µm | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) | 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Time(min) %B: 0(10), 25(80), 30(80), 30.1(10), 35(10) | N/A |
| Composition | N/A | 70% A : 30% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 235 nm | UV at 235 nm |
| Injection Vol. | 10 µL | 10 µL |
| Diluent | 50:50 Acetonitrile:Water | 50:50 Acetonitrile:Water |
| Run Time | 35 minutes | ~10 minutes |
Protocol: Standard and Sample Preparation
-
Diluent Preparation: Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
-
Standard Solution (for Assay): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add ~30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well. This yields a concentration of ~0.5 mg/mL.
-
Sample Solution (for Assay & Purity): Prepare in the same manner as the Standard Solution, using the sample batch.
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
LC-MS for Impurity Identification
While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is the definitive tool for obtaining the molecular weight of unknown peaks, providing crucial data for structural elucidation.
Scientific Rationale
The HPLC method is adapted for MS by replacing the non-volatile phosphate buffer with a volatile alternative like ammonium formate or ammonium acetate. These buffers are compatible with the mass spectrometer's ionization source. Electrospray Ionization (ESI) in positive mode is the ideal choice, as the basic nitrogen of the piperidine amine will readily accept a proton to form a positively charged ion ([M+H]⁺) in the acidic mobile phase.
Protocol: LC-MS Analysis
-
Mobile Phase Modification: Replace 0.1% Phosphoric Acid with 0.1% Formic Acid in both the water (A) and acetonitrile (B) phases.
-
Chromatography: Use the same gradient HPLC method as described for purity analysis.
-
MS Parameters (Example):
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-800
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
-
Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. The expected [M+H]⁺ for the parent compound is m/z 269.13. Any other masses detected at the retention times of impurity peaks can be investigated as potential related substances or degradation products.
NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) is an essential technique for the unambiguous confirmation of the chemical structure of this compound.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons (e.g., from the -NH₂ group).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: Two doublets in the δ 7.0-8.0 ppm region, characteristic of a para-substituted benzene ring.
-
Piperidine Protons: A complex series of multiplets in the δ 1.5-4.0 ppm region.
-
Amine Protons (-NH₂): A broad singlet which may be exchangeable with D₂O.
-
Ethyl Sulfone Protons (-CH₂CH₃): A quartet and a triplet in the δ 1.0-3.5 ppm region.
-
-
Structural Verification: The integration, multiplicity, and chemical shifts of the observed signals must be consistent with the proposed structure. ¹³C NMR will further confirm the number and type of carbon atoms present.
Forced Degradation Studies
Forced degradation studies are critical for developing a stability-indicating analytical method, a key requirement by regulatory agencies.[2] The goal is to demonstrate that the primary analytical method (HPLC) can effectively separate the intact drug from its degradation products formed under various stress conditions.[3][4]
Logic and Workflow
Caption: Logical workflow for performing forced degradation studies.
Protocol: Stress Conditions
For each condition, prepare a sample at approximately 0.5 mg/mL. A control sample (unstressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of a 1 mg/mL stock solution. Heat at 60 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of a 1 mg/mL stock solution. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of a 1 mg/mL stock solution. Keep at room temperature for 6 hours. Dilute to the target concentration.
-
Thermal Degradation: Expose the solid powder in a petri dish to 80 °C in an oven for 24 hours. Dissolve the stressed powder to the target concentration.
-
Photolytic Degradation: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Data Evaluation
Analyze all stressed samples using the gradient HPLC method with a Photodiode Array (PDA) detector.
-
Specificity: Check for the resolution between the parent peak and all degradation product peaks.
-
Peak Purity: The PDA detector can assess peak purity, ensuring the main peak is not co-eluting with any degradants.
-
Mass Balance: The sum of the assay of the parent compound and the percentage of all impurities should be close to 100%, accounting for the majority of the starting material.
References
-
ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]
-
PubMed. A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. Available from: [Link]
-
U.S. Food & Drug Administration. Analytical Methods. Available from: [Link]
-
PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available from: [Link]
-
ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]
-
PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Available from: [Link]
-
PubChem. 1-Phenylpiperidin-4-amine. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]
Sources
Application Notes: The Strategic Utility of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine in Drug Discovery
Abstract
This document provides a comprehensive guide for medicinal chemists and drug discovery scientists on the strategic application of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine . We delve into the rationale behind its use as a privileged scaffold and versatile chemical intermediate. Detailed protocols for its synthesis and subsequent elaboration into diverse chemical libraries are provided, alongside a framework for the biological evaluation of its derivatives. This guide is intended to serve as a practical resource, blending theoretical concepts with actionable experimental procedures to accelerate drug discovery programs.
Introduction: The Power of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] Its saturated, six-membered heterocyclic structure offers a unique combination of properties that are highly advantageous for drug design.[1] The piperidine core provides a three-dimensional framework that can orient substituents into specific vectors to optimize interactions with biological targets.[1] Furthermore, its basic nitrogen atom can be crucial for modulating physicochemical properties such as solubility and cell permeability, and for forming key salt-bridge interactions within protein binding sites.[1]
Within this structural class, the 1,4-disubstituted piperidine motif is particularly valuable. It allows for the independent modification of two distinct vectors from a rigid core, enabling a systematic exploration of chemical space. The compound at the heart of this guide, This compound , is a prime example of a highly functionalized building block designed for this purpose.
The strategic incorporation of two key functionalities defines its utility:
-
The 4-Amino Group: A versatile nucleophilic handle for a wide array of chemical transformations (e.g., amidation, sulfonylation, reductive amination), allowing for the rapid generation of diverse compound libraries.
-
The 1-[4-(Ethanesulfonyl)phenyl] Moiety: This group is not merely a placeholder. The phenylsulfone is a metabolically robust isostere for other functionalities and a potent hydrogen bond acceptor. This moiety can significantly influence the pharmacokinetic profile and target engagement of the final compound.[2]
Derivatives of the broader 4-aminopiperidine scaffold have demonstrated a vast range of pharmacological activities, including potent analgesics, anticancer agents, and antimicrobials, underscoring the therapeutic potential that can be unlocked from this core structure.[3][4]
Physicochemical Properties & Strategic Considerations
Understanding the inherent properties of this compound is crucial for its effective deployment in a drug discovery campaign.
| Property | Value | Source | Significance in Drug Discovery |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [5] | Provides the elemental composition. |
| Molar Mass | 268.38 g/mol | [5] | Falls within the typical range for fragment-based and lead-like compounds. |
| CAS Number | 1154285-79-6 | [5] | Unique identifier for substance registration. |
| Predicted LogP | ~1.5 - 2.5 | (Cheminformatic Estimation) | Indicates a favorable balance of hydrophilicity and lipophilicity for oral bioavailability. |
| Predicted pKa | ~9.0 (Piperidine N) | (Cheminformatic Estimation) | The basic piperidine nitrogen will be protonated at physiological pH, enhancing aqueous solubility. |
| Hydrogen Bond Donors | 2 (from -NH₂) | (Structural Analysis) | The primary amine can engage in crucial hydrogen-bonding interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 (from -SO₂ and Piperidine N) | (Structural Analysis) | The sulfone group is a strong hydrogen bond acceptor, providing a key interaction point. |
Strategic Rationale for Use:
-
Metabolic Stability: The ethylsulfonylphenyl group is generally resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can improve the half-life of derivative compounds.[2] This is a common strategy to overcome the metabolic liabilities of more susceptible groups like esters or ethers.
-
Solubility and Permeability: The combination of a basic amine and a polar sulfone group helps to maintain aqueous solubility, while the overall scaffold is sufficiently lipophilic to allow for membrane permeability. This balance is critical for developing orally bioavailable drugs.
-
Vectorial Diversity: The primary amine at the 4-position serves as an ideal exit vector for building out molecular complexity. By attaching various R-groups via stable amide or sulfonamide linkages, researchers can probe different regions of a target's binding pocket to optimize potency and selectivity.
Protocols for Synthesis and Elaboration
Protocol 1: Synthesis of this compound
This protocol describes a robust, two-step synthesis starting from commercially available materials. The key transformation is a reductive amination, a cornerstone reaction in medicinal chemistry for forming C-N bonds.[6]
Caption: Synthetic workflow for the title compound.
Materials:
-
tert-butyl 4-oxopiperidine-1-carboxylate
-
1-ethanesulfonyl-4-fluorobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
4M HCl in 1,4-dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Procedure:
-
N-Arylation: a. To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in DMSO, add 1-ethanesulfonyl-4-fluorobenzene (1.1 eq) and potassium carbonate (2.0 eq). b. Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. c. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). d. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the intermediate N-aryl piperidone.
-
Reductive Amination and Deprotection: a. Dissolve the intermediate N-aryl piperidone (1.0 eq) and ammonium acetate (10 eq) in methanol. Stir at room temperature for 1 hour to form the imine in situ. b. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing over-reduction.[6] c. Stir the reaction at room temperature for 4-6 hours until the reaction is complete (monitor by LC-MS). d. Quench the reaction carefully with saturated NaHCO₃ solution and extract with DCM (3x). e. Dry the combined organic layers over MgSO₄, filter, and concentrate. The resulting crude product is the Boc-protected amine. f. Dissolve the crude material in a minimal amount of DCM and add 4M HCl in 1,4-dioxane (5-10 eq). g. Stir at room temperature for 2-4 hours. A precipitate (the HCl salt of the final product) should form. h. Concentrate the mixture under reduced pressure, triturate with diethyl ether, and filter the solid to obtain the desired product as its hydrochloride salt. The free base can be obtained by neutralization with a base (e.g., NaHCO₃) and extraction.
Protocol 2: Parallel Amide Library Synthesis
This protocol outlines a high-throughput method to generate a library of diverse amides from the title compound, enabling rapid exploration of structure-activity relationships (SAR).
Caption: Workflow for parallel amide library synthesis.
Materials:
-
This compound HCl salt
-
A diverse set of carboxylic acids (in a 96-well plate format)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
96-well reaction block
Step-by-Step Procedure (per well):
-
Reagent Preparation: a. Prepare stock solutions of the piperidine starting material, HATU, and DIPEA in DMF. b. Prepare a 96-well plate containing pre-weighed amounts of diverse carboxylic acids (1.1 eq per well).
-
Reaction Setup: a. To each well containing a carboxylic acid, add the piperidine stock solution (1.0 eq). b. Add the HATU stock solution (1.2 eq). Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for library synthesis. c. Add the DIPEA stock solution (3.0 eq). Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the amine and the acid formed during the reaction. d. Seal the 96-well plate and place it on an orbital shaker at room temperature for 12-18 hours.
-
Workup and Purification: a. Quench the reactions by adding water to each well. b. The crude products can be directly purified using an automated parallel purification system (e.g., mass-directed preparative HPLC).
-
Quality Control: a. Analyze each purified compound by LC-MS to confirm identity and purity. b. For key compounds, perform ¹H NMR for full structural confirmation.
Application: In Vitro Assay Cascade
Once a library of derivatives is synthesized, a systematic biological evaluation is required. The following cascade represents a standard workflow for hit identification and characterization.
Caption: A typical in vitro assay cascade for drug discovery.
Protocol Outline:
-
Primary Screening: Screen the entire library at a single high concentration (e.g., 10 µM) in a target-based biochemical assay (e.g., a kinase activity assay). The goal is to quickly identify initial "hits."
-
Hit Confirmation and Potency: Re-test the hits from the primary screen in a multi-point dose-response format to determine their potency (IC₅₀ or EC₅₀). This validates the initial activity and ranks the compounds.
-
Cellular Assays: Test confirmed hits in cell-based assays to verify that they can engage the target in a physiological context and produce the desired downstream effect (e.g., inhibit phosphorylation of a substrate, block cytokine release).
-
Early ADME/Tox Profiling: Profile the most promising cellularly active compounds for key drug-like properties.
-
Metabolic Stability: Incubate compounds with liver microsomes to determine their metabolic half-life (T₁/₂).[2]
-
Aqueous Solubility: Measure solubility in a physiologically relevant buffer (e.g., PBS pH 7.4).
-
Permeability: Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Cytotoxicity: Determine the concentration at which the compound is toxic to cells (CC₅₀) to establish a therapeutic window.
-
-
Selectivity Profiling: Screen potent hits against a panel of related targets (e.g., a broad kinase panel) to assess their selectivity. High selectivity is often crucial for minimizing off-target side effects.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its combination of a versatile 4-amino group for library synthesis and a drug-like 1-substituent for tuning pharmacokinetic properties makes it an invaluable tool for medicinal chemists. By leveraging the protocols and strategic insights provided in this guide, research teams can efficiently generate and evaluate novel chemical entities, accelerating the journey from initial concept to lead candidate.
References
-
ChemBK. This compound - Physico-chemical Properties. Available from: [Link]
-
Valdez, C. A., et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available from: [Link]
-
Bobardt, M., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Ferreira, L., et al. (2018). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. Available from: [Link]
- Giardina, G. A. M., et al. (2004). Method for preparing 4-amino-4-phenylpiperidines. Google Patents (US20040171837A1).
-
PubChem. 1-Phenylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]
-
Al-Otaibi, A. M., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. ResearchGate. Available from: [Link]
-
Laskos, P., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]
-
Lesyk, R., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Pharmaceuticals. Available from: [Link]
-
Gaikwad, L., et al. (2024). Applications of piperazine scaffold in drug design. ResearchGate. Available from: [Link]
- Gallia, B., et al. (2006). Process of making fentanyl intermediates. Google Patents (WO2006055321A2).
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
-
Fortin, S., et al. (2021). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Cancers. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 1-Phenethyl-N-phenylpiperidin-4-amine (HMDB0245612). Available from: [Link]
-
Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Available from: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]
-
Chen, C., et al. (2014). One-Pot Synthesis of Bis(arylamino)pentiptycenes by TiCl4-DABCO Assisted Reductive Amination of Pentiptycene Quinone. Organic Letters. Available from: [Link]
-
Sridharan, V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]
-
Liu, S., et al. (2024). Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo. European Journal of Medicinal Chemistry. Available from: [Link]
-
Perumattam, J., et al. (2013). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Tetrahedron Letters. Available from: [Link]
-
PubChem. 4-Anilinopiperidine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Phenylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. chembk.com [chembk.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for navigating the purification challenges associated with 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter difficulties in obtaining this key intermediate with high purity. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound so challenging?
This molecule possesses two distinct chemical functionalities that complicate purification: a basic piperidine nitrogen and a polar, but non-basic, ethanesulfonyl group. The primary amine at the 4-position is a Brønsted base, which leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing, low recovery, and poor separation during chromatography.[1][2] Furthermore, the overall polarity of the molecule makes it sparingly soluble in many non-polar organic solvents but highly soluble in polar solvents, narrowing the options for effective recrystallization.
Q2: I've just completed a reductive amination to synthesize this compound. What are the most likely impurities I should be looking for?
A typical synthesis involves the reductive amination of 1-[4-(ethanesulfonyl)phenyl]piperidin-4-one with an ammonia source or a similar nitrogen donor.[3][4] Based on this common pathway, the primary impurities include:
-
Unreacted Ketone: The starting material, 1-[4-(ethanesulfonyl)phenyl]piperidin-4-one. This is less polar than the desired amine product.
-
Over-reduced Byproduct: The corresponding alcohol, 1-[4-(ethanesulfonyl)phenyl]piperidin-4-ol, formed by the reduction of the ketone starting material. This impurity often has a polarity very similar to the product amine, making it difficult to separate.
-
Starting Material from N-Arylation: If the synthesis involved coupling 4-aminopiperidine with a 4-ethanesulfonylaryl halide, unreacted 4-aminopiperidine (often protected, e.g., as N-Boc-4-aminopiperidine) could be a key impurity.
-
Dimeric or Oligomeric Byproducts: Small amounts of side-reactions can lead to more complex, higher molecular weight species.
Q3: What is the best general strategy for purifying this compound: chromatography, recrystallization, or salt formation?
There is no single "best" strategy; the optimal method depends on the specific impurity profile and the desired scale.
-
Chromatography: Best for removing impurities with different polarities, especially when dealing with a complex mixture. However, it requires special conditions to handle the basicity of the amine.[1]
-
Recrystallization: Ideal for removing small amounts of impurities from a crude product that is already relatively pure (>90%). It is highly scalable and cost-effective.[5][6]
-
Salt Formation: An excellent and often underutilized technique for removing non-basic impurities. By converting the basic amine to a salt (e.g., a hydrochloride salt), its solubility profile is drastically altered, allowing for easy separation from neutral or acidic contaminants.[7][8] This is particularly effective for removing the unreacted ketone starting material.
Q4: How can I accurately assess the purity of my final product?
A multi-technique approach is essential for a comprehensive purity assessment:
-
LCMS (Liquid Chromatography-Mass Spectrometry): The primary tool. Use a method with a low-pH (e.g., 0.1% formic acid) or high-pH (e.g., 0.1% ammonium hydroxide) mobile phase modifier to ensure good peak shape. This will identify impurities by their mass-to-charge ratio.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can quantify impurities if their signals are resolved from the product signals. Integration of key signals is critical.
-
TLC (Thin Layer Chromatography): A quick and inexpensive method for visualizing impurities. Use a mobile phase system analogous to your planned column chromatography conditions, and ensure you use multiple visualization techniques (e.g., UV light, potassium permanganate stain) as not all compounds are UV-active.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification. The following workflow diagram provides a high-level decision-making process.
Caption: A troubleshooting workflow for purification strategy selection.
Problem: My compound is streaking badly on my silica gel column and I'm getting poor separation.
Cause: This is the classic sign of a strong acid-base interaction between your basic piperidine amine and the acidic silica surface. The compound adsorbs very strongly, eluting slowly and continuously, resulting in a broad, tailing peak that co-elutes with other components.
Solution: Deactivate the Silica. You must add a basic modifier to your mobile phase to "tame" the silica. This base will compete with your product for the acidic sites on the stationary phase, allowing your compound to elute cleanly.
-
Recommended Action: Modify your eluent by adding 0.5-2% of triethylamine (Et₃N) or concentrated ammonium hydroxide (NH₄OH). A common and highly effective system is a gradient of methanol in dichloromethane (DCM) with a constant 1% NH₄OH. For example, start with 1% MeOH / 1% NH₄OH in DCM and gradually increase to 10% MeOH / 1% NH₄OH in DCM.
-
Alternative: Use an amine-functionalized silica gel. This pre-treated stationary phase has a less acidic surface and is designed for purifying basic compounds, often providing superior results.[2]
Problem: My LCMS shows a persistent, more polar impurity that I can't remove.
Cause: This is often a sulfonic acid impurity, which can arise if the synthesis of the ethanesulfonylphenyl precursor involved the hydrolysis of a sulfonyl chloride.[9] Sulfonic acids are highly polar and can be difficult to remove by standard chromatography.
Solution: Liquid-Liquid Extraction or Salt Formation.
-
Aqueous Wash: Before chromatography, dissolve your crude product in an organic solvent like ethyl acetate or DCM. Wash this solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic sulfonic acid, causing it to partition into the aqueous layer, while your basic amine product remains in the organic layer.
-
Salt Formation: Utilize Protocol 3. Convert your amine to its hydrochloride salt. The salt will precipitate or be extracted, while the highly polar sulfonic acid impurity remains in the solvent.
Problem: My yield is very low after column chromatography.
Cause: If you are not using a basic modifier in your mobile phase, a significant portion of your product may be irreversibly bound to the silica column, leading to substantial mass loss.
Solution: Column Stripping and Proper Technique.
-
Always use a basic modifier as described above.
-
If you suspect product is stuck on the column after your run, try flushing the column with a highly polar, basic mixture (e.g., 20% Methanol / 5% NH₄OH in DCM) to "strip" any remaining compound off the silica.
-
Avoid "dry loading" your basic amine directly onto silica, as this can cause it to "burn" onto the stationary phase at the origin. Instead, dissolve the crude material in a minimal amount of the initial mobile phase or a strong solvent like methanol and then adsorb it onto a small amount of silica or Celite® before loading.
Problem: My compound is an oil, but I need a solid for the next step.
Cause: The free base of many amine compounds can be amorphous oils or low-melting solids, especially if minor impurities are present that inhibit crystallization.
Solution: Convert to a Crystalline Salt. The most reliable method to obtain a stable, crystalline solid is to form a salt. The hydrochloride (HCl) or maleate salts of piperidine derivatives are often highly crystalline.[7] This not only provides a solid but also serves as an excellent final purification step. See Protocol 3 for a detailed procedure.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the issues associated with purifying basic amines on standard silica.
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 90:9:1 mixture of DCM : Methanol : Concentrated Ammonium Hydroxide.
-
Note: Always prepare the ammoniated methanol fresh and ensure good ventilation.
-
-
Column Packing: Pack the column using Solvent A or a low-polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate).
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM or the initial mobile phase.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.
-
Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully load this powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% Solvent A.
-
Run a gradient from 0% to 100% of Solvent B over 10-15 column volumes. The exact gradient will depend on the polarity of the impurities.
-
Collect fractions and analyze by TLC, staining with potassium permanganate to visualize the amine.
-
-
Work-up: Combine the pure fractions and concentrate under reduced pressure. To remove residual triethylamine or ammonia, the residue can be co-evaporated with DCM or dissolved in a solvent and concentrated again.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Standard Normal Phase | Optimized (Amine-Modified) |
| Stationary Phase | Silica Gel | Silica Gel or Amine-Silica |
| Mobile Phase | Hexane / Ethyl Acetate | DCM / MeOH / NH₄OH |
| Peak Shape | Severe Tailing | Sharp, Symmetrical |
| Recovery | Poor to Moderate | High (>90%) |
| Separation | Often Poor | Significantly Improved |
Protocol 2: Purification via Recrystallization
This method is most effective when the target compound is >90% pure.
-
Solvent Screening: In small vials, test the solubility of your crude material (~10-20 mg) in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene) at room temperature and upon heating.
-
Ideal Solvent System: An ideal system is one where the compound is sparingly soluble at room temperature but fully soluble upon heating. A two-solvent system (one "soluble" solvent, one "anti-solvent") is often effective. A good starting point for this molecule is Isopropanol (IPA)/Heptane or Ethanol/Water.
-
Procedure (Example with IPA/Heptane):
-
Place the crude solid in a clean Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot IPA required to fully dissolve the solid.
-
While stirring the hot solution, slowly add heptane (the anti-solvent) dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot IPA to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath or refrigerator for several hours.
-
-
Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold anti-solvent (heptane), and dry the crystals under vacuum.
Protocol 3: Purification via Hydrochloride Salt Formation
This is a powerful technique for removing neutral impurities and obtaining a solid product.
Caption: Workflow for purification via HCl salt formation and liberation.
-
Salt Formation:
-
Dissolve the crude amine in a suitable anhydrous solvent like diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate (EtOAc). A concentration of ~0.1-0.2 M is a good starting point.
-
While stirring, add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise.
-
A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation of the Salt:
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with the solvent used for the precipitation (e.g., diethyl ether) to remove any soluble, non-basic impurities.
-
Dry the purified hydrochloride salt under vacuum.
-
-
Liberation of the Free Base (Optional):
-
Suspend the purified HCl salt in a biphasic mixture of water and a suitable organic solvent (e.g., DCM or EtOAc).
-
Add a saturated aqueous solution of sodium bicarbonate or a 1 M solution of sodium hydroxide dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
-
The salt will decompose, and the free amine will dissolve in the organic layer.
-
Separate the layers, extract the aqueous layer once more with the organic solvent, combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified free base.
-
References
- Google Patents. (2011). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
- Google Patents. (1959). US2904550A - 4-phenylpiperidines and their preparation.
-
PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Retrieved from [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191. Retrieved from [Link]
- Arulraj, R., & Raj, A. A. S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-191.
-
European Patent Office. (2018). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]
-
Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(4), 433-435. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8496–8508. Retrieved from [Link]
- Elder, J. W., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1515-1525.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Reddit. (2022). Chromotography with free amines?. Retrieved from [Link]
-
ResearchGate. (2020). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine in Solution
Welcome to the technical support center for 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound in solution during experimental workflows. Here, we will address common challenges, provide troubleshooting strategies, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this molecule stem from its two key functional groups: the piperidine ring and the aryl sulfone moiety. The piperidine nitrogen is susceptible to oxidation , which can lead to the formation of N-oxides or ring-opened byproducts. The entire piperidine ring system, particularly the carbons alpha to the nitrogen, can also be targets of oxidative degradation. Additionally, as a basic amine, the compound's solubility and the stability of the solution can be highly pH-dependent . The aryl sulfone group is generally stable, but under harsh conditions, particularly extreme pH and high temperatures, cleavage of the carbon-sulfur bond (desulfonation) can occur. Finally, like many aromatic compounds, there is a potential for photodegradation upon exposure to UV light.
Q2: What is the predicted pKa of this compound and why is it important?
Understanding the pKa is critical because it dictates the ionization state of the molecule at a given pH.
-
At pH values two units below the pKa (e.g., pH < 6.5-7.5) , the amine will be predominantly in its protonated, cationic form. This form is generally more water-soluble but may have different reactivity.
-
At pH values two units above the pKa (e.g., pH > 10.5-11.5) , the amine will be in its neutral, free-base form. This form is typically less soluble in aqueous solutions but more soluble in organic solvents.
Working near the pKa should be avoided for stock solutions as this can lead to inconsistent solubility and potential precipitation.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: For optimal stability, stock solutions should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Minimizes thermal degradation and slows down potential oxidative processes. |
| Solvent | Anhydrous DMSO or Ethanol | These are common, relatively inert solvents for creating concentrated stock solutions. Ensure they are of high purity and low in water content. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes contact with oxygen, thereby reducing the risk of oxidation of the piperidine nitrogen. |
| Light | Amber vials or protected from light | Prevents potential photodegradation. |
| Container | Tightly sealed, high-quality vials | Prevents solvent evaporation and contamination from air and moisture. |
For aqueous working solutions, it is highly recommended to prepare them fresh before each experiment from a frozen, inert-gas blanketed stock.
Troubleshooting Guide: Common Issues in Experimental Workflows
Issue 1: Precipitation of the compound upon dilution into aqueous buffer.
Symptom: When a DMSO stock solution is added to an aqueous experimental buffer (e.g., PBS at pH 7.4), the solution becomes cloudy or a precipitate forms.
Root Cause Analysis and Solutions:
This is a common solubility issue. The compound is likely crashing out of solution as the solvent environment rapidly changes from organic to aqueous. The pH of the final solution is also a critical factor.
Troubleshooting Workflow:
Caption: Troubleshooting logic for compound precipitation.
Detailed Explanation:
-
pH Adjustment: Since the piperidine amine is basic, decreasing the pH of your aqueous buffer will favor the formation of the more soluble protonated salt. Using a citrate or acetate buffer in the pH 4-6 range can significantly improve solubility.
-
Co-solvents: Sometimes, a small amount of the stock solution solvent (e.g., DMSO, ethanol) is needed in the final aqueous solution to maintain solubility. Check the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.
-
Solubility Enhancers: If pH adjustment and co-solvents are not viable options, cyclodextrins can be used to form inclusion complexes with the compound, enhancing its aqueous solubility.
Issue 2: Inconsistent results or loss of compound activity over time in solution.
Symptom: A freshly prepared solution of the compound shows the expected activity in an assay, but a solution that has been stored for a period (even at 4°C) or used over a day of experiments shows diminished activity or inconsistent analytical readings (e.g., decreasing peak area in HPLC).
Root Cause Analysis and Solutions:
This points to chemical degradation of the compound. The most likely culprits are oxidation and pH-mediated hydrolysis.
Potential Degradation Pathways:
Caption: Potential degradation pathways.
Preventative Measures and Solutions:
-
Use Degassed Buffers: For aqueous solutions, sparge buffers with an inert gas (argon or nitrogen) before adding the compound to remove dissolved oxygen.
-
Avoid Contaminants: Ensure all glassware is scrupulously clean and free of trace metals or oxidizing agents that could catalyze degradation.
-
Control pH: Based on forced degradation studies of similar compounds, solutions are often more stable at a slightly acidic pH (e.g., 4-6). Avoid strongly alkaline conditions, which can promote both oxidation and potential desulfonation.
-
Prepare Fresh: The most reliable practice is to prepare aqueous working solutions immediately before use from a properly stored, concentrated stock.
-
Include Antioxidants: If compatible with your experimental system, the inclusion of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) in your stock or working solutions can mitigate oxidative degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, incorporating best practices for stability.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (Argon or Nitrogen) with delivery system
-
Amber glass vial with a PTFE-lined screw cap
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry weighing boat.
-
Solvent Addition: Transfer the solid to the amber vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
Inert Gas Purge: Gently blow a stream of inert gas over the surface of the solution for 1-2 minutes to displace the air in the headspace.
-
Sealing and Storage: Immediately and tightly seal the vial with the PTFE-lined cap. Label appropriately and store at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for Analysis
This protocol provides a starting point for developing an HPLC method to monitor the stability of the compound and detect potential degradants. Method optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Rationale:
-
A C18 column is a good starting point for this moderately polar compound.
-
The acidic mobile phase (pH ~2-3) ensures the amine is protonated, leading to sharp peak shapes and good retention on the reverse-phase column.
-
A gradient elution is recommended to ensure that any potential degradation products, which may have different polarities, are eluted and separated from the parent compound.
References
-
ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link] (Accessed January 26, 2026).
-
Wikipedia. Sulfone. Available at: [Link] (Accessed January 26, 2026).
-
MDPI. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Available at: [Link] (Accessed January 26, 2026).
-
ResearchGate. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available at: [Link] (Accessed January 26, 2026).
-
PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available at: [Link] (Accessed January 26, 2026).
1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine solubility issues and solutions
Technical Support Center: 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
A Guide to Understanding and Overcoming Solubility Challenges
Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to explain the causality behind these challenges and provide robust, validated protocols to ensure the success of your experiments.
Section 1: Physicochemical Properties at a Glance
Understanding the fundamental properties of this compound is the first step in diagnosing and solving solubility issues. The molecule's structure contains a mix of hydrophobic (phenyl, piperidine rings) and polar/ionizable (primary amine, sulfonyl) groups, leading to complex solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂S | ChemBK[1] |
| Molar Mass | 268.38 g/mol | ChemBK[1] |
| Key Functional Groups | Primary Amine (-NH₂), Ethanesulfonyl (-SO₂CH₂CH₃), Phenyl, Piperidine | N/A |
| Predicted Character | Weakly basic, with potential for pH-dependent solubility | N/A |
Section 2: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the core principles governing the compound's solubility.
Q1: Why is this compound expected to have poor aqueous solubility at a neutral pH (e.g., 7.4)?
A: The molecule's limited solubility in neutral water is due to an unfavorable balance between its hydrophobic and hydrophilic components. The phenyl ring and the piperidine's hydrocarbon backbone are nonpolar and resist interaction with water. While the sulfonyl and amine groups are polar, their contribution is not sufficient to overcome the hydrophobicity of the larger scaffold at neutral pH, where the primary amine is largely un-ionized. Low aqueous solubility is a common challenge in drug development, with over 40% of new chemical entities being practically insoluble in water[2].
Q2: How do the primary amine and ethanesulfonyl functional groups specifically influence solubility?
A: These two groups have opposing but critical effects:
-
Primary Amine (-NH₂): As a weak base, this group is the key to pH-dependent solubility. In acidic conditions (low pH), the amine accepts a proton to become a positively charged ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby boosting solubility[3][4].
-
Ethanesulfonyl Group (-SO₂CH₂CH₃): This is a polar, non-ionizable group. The oxygen atoms are strong hydrogen bond acceptors[5]. While this group helps to increase polarity compared to a simple ethylphenyl group, its primary role is often in modulating the electronic properties of the molecule for its biological target. It can enhance binding affinity but does not guarantee high aqueous solubility on its own[5].
Q3: What is a pH-solubility profile, and why is it critical for this compound?
A: A pH-solubility profile is an experimental plot of a compound's solubility at different pH values. For an ionizable compound like this one, this profile is the most important initial characterization step[]. It reveals the pH range where the compound is most soluble (typically low pH for a base) and least soluble (typically neutral to high pH). This information is crucial for designing relevant biological assays, developing oral formulations, and predicting its behavior in the gastrointestinal tract[]. It's important to note that the simple Henderson-Hasselbalch equation often fails to accurately predict the solubility of complex amines in buffer systems, making experimental determination essential[7].
Q4: What are the first-line strategies I should consider to solubilize this compound for in vitro assays?
A: For initial screening and in vitro work, the two most direct strategies are:
-
pH Adjustment: Prepare a concentrated stock solution in an acidic aqueous buffer (e.g., pH 2-4) or by adding a small amount of acid (like HCl) to water.
-
Use of an Organic Co-solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous assay medium.
The choice between these depends on the tolerance of your specific assay to low pH or residual organic solvent.
Section 3: Troubleshooting Guide - Practical Steps for Solubilization
This section provides actionable solutions to common experimental problems.
Problem 1: My compound precipitates when I add it to a neutral aqueous buffer (e.g., PBS at pH 7.4).
This is the most common issue and is expected based on the molecule's structure.
-
Root Cause: At neutral pH, the primary amine is not sufficiently protonated, leaving the compound in its poorly soluble "free base" form.
-
Immediate Solution: Acidification. The most effective strategy is to protonate the basic amine to form a highly soluble salt.
Experimental Workflow: pH-Mediated Solubilization
Caption: Workflow for solubilizing the compound via acidification.
Problem 2: My compound precipitates when diluting a DMSO stock into my aqueous assay buffer.
This occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit, even with a small percentage of DMSO.
-
Root Cause: The compound is highly soluble in 100% DMSO but poorly soluble in the final buffer (e.g., 99% aqueous, 1% DMSO). Upon dilution, the solvent environment rapidly changes from favorable (organic) to unfavorable (aqueous), causing the compound to crash out.
-
Troubleshooting Strategies:
-
Lower the Final Concentration: The simplest solution is to test if a lower final concentration stays in solution.
-
Increase Co-solvent Percentage: If the assay allows, increasing the final DMSO concentration (e.g., to 2-5%) may keep the compound dissolved.
-
Use a Different Co-solvent: Some compounds are more soluble in other water-miscible solvents.
-
Table of Recommended Co-solvents
| Co-solvent | Typical Starting % (v/v) in Final Assay | Mechanism & Rationale |
| DMSO | 0.5 - 2% | A strong, polar aprotic solvent. Excellent for creating high-concentration stock solutions. |
| Ethanol | 1 - 5% | Reduces the polarity of the aqueous medium. Often well-tolerated by cells. |
| PEG 400 | 5 - 20% | A non-ionic polymer that enhances solubility through co-solvency and hydrotropy[8]. |
| Tween® 80 / Polysorbate 20 | 0.05 - 0.5% | Non-ionic surfactants that form micelles above their Critical Micelle Concentration (CMC) to encapsulate the drug, increasing its apparent solubility[2]. |
Problem 3: I need a stable, long-term solution for routine experiments.
For repeated use, preparing a stable, solid salt form is often more convenient and reproducible than repeatedly making fresh acidic solutions.
-
Solution: Salt Formation. Convert the free base to a stable salt, such as a hydrochloride (HCl) salt. The solid salt form will often dissolve directly in water or neutral buffers without pH adjustment.
Decision Tree: Choosing a Solubilization Strategy
Caption: Decision tree for selecting an appropriate solubilization method.
Section 4: Standard Operating Procedures (SOPs)
These protocols provide detailed, self-validating methodologies for key experiments.
SOP 1: Determination of Kinetic Aqueous Solubility via the Shake-Flask Method
This SOP determines the solubility of the compound in a specific buffer system (e.g., PBS pH 7.4).
-
Preparation of Supersaturated Solution:
-
Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The goal is to have undissolved solid remaining at the end.
-
Add a defined volume of the test buffer (e.g., 1 mL of PBS, pH 7.4).
-
-
Equilibration:
-
Seal the vial securely.
-
Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate for 24-48 hours. This allows the system to reach equilibrium between the dissolved and solid states. The presence of excess solid is a visual confirmation that the solution is saturated.
-
-
Sample Separation:
-
Remove the vial from the shaker and let it stand for 30 minutes to allow larger particles to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Prepare a standard curve of the compound in the same diluent to accurately quantify the concentration.
-
-
Calculation:
-
Calculate the concentration in the original filtered supernatant, accounting for the dilution factor. The result is the equilibrium solubility in mg/mL or µM.
-
SOP 2: Conceptual Protocol for Small-Scale HCl Salt Formation
This protocol creates a small batch of the hydrochloride salt for improved handling and solubility.
-
Dissolution of Free Base:
-
Accurately weigh the free base form of this compound and place it in a round-bottom flask.
-
Dissolve the compound in a minimal amount of a suitable anhydrous organic solvent in which the free base is soluble but the HCl salt is not (e.g., diethyl ether, or ethyl acetate).
-
-
Acidification:
-
While stirring, slowly add a stoichiometric equivalent (1.0 eq) of HCl solution (e.g., 2M HCl in diethyl ether) dropwise to the dissolved free base.
-
A precipitate (the HCl salt) should begin to form immediately.
-
-
Isolation and Drying:
-
Continue stirring for 30-60 minutes at room temperature to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Dry the resulting white solid under a high vacuum to remove all residual solvent.
-
-
Validation:
-
The resulting solid is the hydrochloride salt. Confirm its identity and purity via analytical methods (e.g., melting point, NMR, LC-MS). The new salt should now be tested for its improved solubility directly in aqueous buffers.
-
References
-
This compound - ChemBK. (n.d.). Retrieved January 26, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(3), 232-241. [Link]
- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(5), 533-553.
-
Jain, A., et al. (2021). Techniques to improve the solubility of poorly soluble drugs. GSC Biological and Pharmaceutical Sciences, 14(3), 203-213. [Link]
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
-
Application of Sulfonyl in Drug Design | Request PDF. (2020). Retrieved January 26, 2026, from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Sugano, K., et al. (2007). AAPS PharmSciTech, 8(2), E43.
-
Sun, D. (2007). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 96(10), 2790-2801. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Impurities in 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
Welcome to the technical support center for 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve impurity-related issues in your samples. Leveraging extensive experience in analytical chemistry and process development, this resource provides practical, in-depth guidance to ensure the quality and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sources of impurities in my this compound samples?
A1: Impurities can be introduced at various stages of the synthesis and storage of this compound. The most common sources include:
-
Starting materials and reagents: Unreacted starting materials or impurities within those materials can carry through the synthesis.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.
-
Byproducts: Side reactions occurring during the synthesis can generate structurally related byproducts.
-
Degradation products: The final compound may degrade over time due to factors like exposure to air (oxidation), moisture (hydrolysis), or light. Amines, in particular, can be susceptible to oxidative degradation.[1][2]
-
Residual solvents: Solvents used during the synthesis and purification steps may not be completely removed.
Q2: I am observing an unknown peak in my HPLC analysis. What is the first step I should take?
A2: The first step is to systematically gather more information about the unknown peak. A logical approach involves:
-
Determine the UV spectrum: Use a photodiode array (PDA) detector to obtain the UV spectrum of the impurity. This can provide initial clues about its structure, especially if it contains a chromophore similar to the main compound.
-
Spike with starting materials and intermediates: If you have access to the starting materials and key intermediates of your synthesis, inject small amounts of these into your sample. An increase in the area of the unknown peak will help identify it.
-
Perform stress testing: Subject a small sample of your pure compound to stress conditions (e.g., heat, acid, base, oxidation). If the unknown peak increases under specific conditions, it can indicate a particular type of degradation product.
-
Employ Mass Spectrometry (LC-MS): The most powerful tool for initial identification is LC-MS, which will provide the mass-to-charge ratio (m/z) of the unknown peak, giving you its molecular weight.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, especially oxidation and hydrolysis, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (e.g., 2-8 °C), and protected from light. For long-term storage, a freezer at -20 °C is advisable.[3]
Troubleshooting Guides
This section provides detailed methodologies for addressing specific impurity-related challenges.
Guide 1: Identification of Unknown Impurities by HPLC-UV and LC-MS
This guide outlines a systematic workflow for identifying unknown peaks observed during routine purity analysis.
Caption: Workflow for the identification and structural elucidation of unknown impurities.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. The phenyl group and the sulfone moiety in the molecule suggest good retention on such a stationary phase.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate the amine, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better resolution for aromatic compounds.
-
-
Gradient Elution: Start with a shallow gradient to resolve early-eluting, more polar impurities and gradually increase the organic phase to elute the main compound and any less polar impurities.
-
Example Gradient: 5% B to 95% B over 20 minutes.
-
-
Detection: Use a PDA detector to monitor at a wavelength where both the parent compound and potential impurities absorb, for instance, around 254 nm. The full UV spectrum will be valuable for impurity characterization.
-
System Suitability: Before sample analysis, inject a standard solution to ensure the system is performing correctly (e.g., check for theoretical plates, tailing factor, and reproducibility).
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good retention for aromatic and moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Improves peak shape of the basic amine. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | Minimizes peak distortion from the injection solvent. |
| Detection | 254 nm (PDA: 200-400 nm) | Common wavelength for aromatic compounds; PDA for spectral data. |
-
Interface with HPLC: Use the same HPLC method developed above. Ensure the mobile phase is compatible with mass spectrometry (formic acid is an excellent choice).
-
Ionization Source: Electrospray ionization (ESI) in positive mode is recommended, as the piperidine amine is readily protonated.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution mass data, which is crucial for determining the elemental composition of the impurity.
-
Data Analysis: Extract the mass spectrum for the unknown peak. The [M+H]⁺ ion will give you the molecular weight of the impurity. Use this information, along with the synthetic scheme, to propose potential structures.
Guide 2: Resolving Common Synthetic Impurities
Based on a plausible synthesis involving the reaction of 4-aminopiperidine with 1-fluoro-4-(ethanesulfonyl)benzene, several impurities can be anticipated.
Caption: Plausible synthesis and potential points of impurity introduction.
-
Issue: Presence of Unreacted Starting Materials
-
Identification: These will typically be more polar (4-aminopiperidine) or less polar (1-fluoro-4-(ethanesulfonyl)benzene) than the final product and can be confirmed by co-injection.
-
Resolution:
-
Optimize Reaction Conditions: Increase the reaction time or temperature, or adjust the stoichiometry of the reactants.
-
Improve Purification: Employ column chromatography with a suitable solvent system to separate the starting materials from the product. A final recrystallization step can also be highly effective.[4]
-
-
-
Issue: Formation of a Bis-addition Product
-
Identification: This would involve the product molecule reacting with another molecule of 1-fluoro-4-(ethanesulfonyl)benzene. It will have a significantly higher molecular weight, easily detectable by LC-MS.
-
Resolution:
-
Control Stoichiometry: Use a slight excess of 4-aminopiperidine to favor the formation of the desired product.
-
Purification: The higher molecular weight and lower polarity of this byproduct should allow for its separation by column chromatography.
-
-
-
Issue: Observation of an Oxidized Impurity (e.g., N-oxide)
-
Identification: An N-oxide impurity would have a molecular weight 16 Da higher than the parent compound. This is a common degradation pathway for amines.[2]
-
Resolution:
-
Inert Reaction and Storage Conditions: Perform the reaction and subsequent work-up under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen.
-
Antioxidants: In some formulations, small amounts of antioxidants may be used, but this should be carefully evaluated for compatibility.
-
Purification: Reversed-phase chromatography can often separate the more polar N-oxide from the parent compound.
-
-
References
-
Human Metabolome Database. (2021). Metabocard for 1-Phenethyl-N-phenylpiperidin-4-amine (HMDB0245612).[Link]
-
Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.[Link]
-
PubChem. 1-Phenylpiperidin-4-amine | C11H16N2.[Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.[Link]
- Google Patents.Method for preparing 4-amino-4-phenylpiperidines.
- Google Patents.The preparation method of N-phenethyl-4-anilinopiperidine.
- Google Patents.Blends of amines with piperazine for CO2 capture.
-
Vega, F., et al. Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE. [Link]
-
Polemeropoulos, A., et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]
-
ResearchGate. Thermal degradation of novel piperazine-based amine blends for CO2 capture | Request PDF.[Link]
-
ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.[Link]
-
Einbu, A., et al. (2019). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. [Link]
-
Cao, J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [Link]
-
Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.[Link]
-
NIST. N-Phenyl-4-piperidinamine. NIST WebBook. [Link]
Sources
- 1. US9321007B2 - Blends of amines with piperazine for CO2 capture - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 21409-26-7 CAS MSDS (4-AMINOPHENYL-1-PHENETHYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemrevlett.com [chemrevlett.com]
Validation & Comparative
validating the purity of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
An In-Depth Technical Guide to the Purity Validation of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound this compound is a key building block in the synthesis of various therapeutic agents. Its molecular structure, featuring a sulfone group, a phenyl ring, and a piperidine moiety, presents a unique analytical challenge. Ensuring its purity requires a multi-faceted, orthogonal approach, where data from disparate analytical techniques are converged to create a high-confidence purity profile.
The quality of intermediates is a critical factor that can be "predetermined" at an early stage, and robust analytical methods are the first line of defense in identifying and mitigating risks.[1] The presence of even minute quantities of impurities—be they organic, inorganic, or residual solvents—can significantly impact the safety and efficacy of the final drug product.[2][3]
This guide provides an in-depth comparison of essential analytical methodologies for . It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to design and execute a self-validating system for purity assessment.
The Orthogonal Approach: A Self-Validating Framework
A single analytical technique provides only one perspective on a sample's purity. To build a trustworthy and comprehensive purity profile, an orthogonal approach is essential. This involves using multiple analytical methods that rely on different chemical and physical principles. If concordant results are obtained from these distinct methods, the confidence in the purity assessment is significantly elevated.
Caption: Orthogonal workflow for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
For non-volatile organic compounds like this compound, HPLC is the gold standard for purity determination and impurity profiling due to its high precision and versatility.[4] A reversed-phase method is typically the first choice, separating compounds based on their hydrophobicity.
Causality Behind the Method: The target molecule possesses a phenyl ring, making it suitable for UV detection. The basic nitrogen in the piperidine ring can interact with free silanols on the column, causing peak tailing. Therefore, a modern, end-capped C18 column and a mobile phase with a modifier like trifluoroacetic acid (TFA) or formic acid are crucial to ensure sharp, symmetrical peaks by protonating the amine and minimizing secondary interactions.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.
Caption: Standard experimental workflow for HPLC purity analysis.
Trustworthiness: The method's validity is confirmed by running a system suitability test before sample analysis. This includes multiple injections of a standard to check for consistent retention times, peak areas, and theoretical plates, ensuring the system is performing correctly. For compounds lacking a strong UV chromophore, alternative detectors like Charged Aerosol Detectors (CAD) can be employed.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
While HPLC is ideal for the parent compound and non-volatile impurities, GC-MS is indispensable for detecting and identifying volatile components, such as residual solvents from the synthesis (e.g., ethanol, dichloromethane).[4][6]
Causality Behind the Method: The sample is heated in a sealed vial (headspace analysis), and the vapor is injected into the GC. This prevents non-volatile components from contaminating the system. Compounds are separated based on their boiling points and interaction with the GC column, and the mass spectrometer provides definitive identification.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: 35-350 amu.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal and crimp the vial.
-
Headspace Conditions: Incubate at 80°C for 15 minutes.
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Trustworthiness: The method is validated by analyzing a standard mixture of expected solvents to confirm their retention times and mass spectra. The mass spectral library (e.g., NIST) provides a high-confidence match for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled for structural elucidation and provides an absolute, quantitative measure of purity without the need for a specific reference standard for each impurity.[7][8] It relies on the magnetic properties of atomic nuclei (¹H, ¹³C), offering a detailed view of the molecule's structure and the presence of any structurally similar impurities.[9][10]
Causality Behind the Method: In ¹H NMR, the integral of a signal is directly proportional to the number of protons it represents. By comparing the integral of a signal from the main compound to that of an impurity, a direct molar ratio can be determined. For absolute quantification (qNMR), a certified internal standard with a known concentration is added, allowing for the precise calculation of the analyte's purity.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Select a certified internal standard with a known purity that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound.
-
Accurately weigh ~10 mg of the certified internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full magnetization recovery.
-
-
Data Processing:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation: Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the analyte and standard.
Elemental Analysis: The Fundamental Purity Check
Elemental analysis is a powerful tool that provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) to the theoretical values.[11][12] It is a prerequisite for publication in many chemistry journals.[11]
Causality Behind the Method: The technique involves the complete combustion of a small, precisely weighed amount of the sample. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified, allowing for the determination of the mass percentage of each element in the original sample.[12] A significant deviation from the theoretical composition indicates the presence of impurities.
Theoretical Composition for C₁₃H₂₀N₂O₂S:
-
Carbon (C): 57.75%
-
Hydrogen (H): 7.46%
-
Nitrogen (N): 10.36%
-
Sulfur (S): 11.86%
-
Oxygen (O): 12.57% (often determined by difference)
Experimental Protocol: CHNS Analysis
-
Sample Preparation: Provide 2-5 mg of a finely ground, homogenous, and thoroughly dried sample in a clean vial. Drying under high vacuum is critical to remove residual water and solvents, which will skew the hydrogen and carbon values.
-
Instrumentation: Submit the sample to a facility with a calibrated CHNS elemental analyzer.
-
Analysis: The instrument performs combustion and quantifies the resulting gases.
-
Acceptance Criterion: The experimental values for each element should be within ±0.4% of the theoretical values.[13] This is a widely accepted standard in academic and industrial settings to confirm at least 95% purity.[13]
Comparative Summary of Analytical Techniques
| Technique | Specificity | Sensitivity (Typical) | Quantitation | Information Provided | Primary Application | Limitations |
| HPLC-UV | High (for chromophoric compounds) | ng level (LOD) | Excellent | Purity (%), Impurity Profile | Routine QC, Stability Testing | Requires a chromophore, relative quantitation unless impurity standards are available. |
| GC-MS | Very High | pg-ng level (LOD) | Good | Identification of volatile impurities | Residual Solvent Analysis | Analyte must be volatile and thermally stable. |
| ¹H NMR | High (Structural) | mg level | Excellent (Absolute - qNMR) | Structural confirmation, absolute purity | Structural verification, primary standard characterization | Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret. |
| Elemental Analysis | Low (Bulk Property) | mg level | Good (for bulk purity) | Elemental composition | Confirmation of bulk purity and empirical formula | Does not distinguish between isomers or identify individual impurities. |
Conclusion and Recommended Strategy
Validating the purity of this compound is a critical step that demands a rigorous, multi-pronged analytical strategy. No single method can provide a complete picture.
A robust validation package should be built on the foundation of HPLC for routine quality control and quantification of non-volatile related substances. This should be complemented by Headspace GC-MS to ensure the absence of residual solvents. For definitive structural confirmation and an orthogonal, absolute purity assessment, quantitative ¹H NMR is indispensable. Finally, Elemental Analysis serves as a fundamental check of the bulk material's elemental integrity.
By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a self-validating system, ensuring the highest degree of confidence in the quality of this vital pharmaceutical intermediate and paving the way for a safe and effective final API.
References
-
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 1-Phenethyl-N-phenylpiperidin-4-amine (HMDB0245612). Available at: [Link]
- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]
-
ResearchGate. (2021). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. Available at: [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
LinkedIn. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]
-
KIET. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Available at: [Link]
-
Regulations.gov. (2019). Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Available at: [Link]
-
PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. Available at: [Link]
-
PubMed. (n.d.). Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. Available at: [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]
-
arXiv. (2025). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. Available at: [Link]
-
PubMed. (2025). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. Available at: [Link]
-
Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]
-
University of Nebraska–Lincoln (UNL) | Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Available at: [Link]
-
PubChem. (n.d.). 1-Phenylpiperidin-4-amine. Available at: [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
ETH Zurich. (n.d.). Structure Elucidation by NMR - NMR Service. Available at: [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 7. arxiv.org [arxiv.org]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 12. azom.com [azom.com]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine Scaffolds as Protein Kinase B (Akt) Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for the 1-[4-(ethanesulfonyl)phenyl]piperidin-4-amine scaffold, a privileged structure in the development of inhibitors targeting Protein Kinase B (Akt). We will dissect the core components of this scaffold, explore the causal effects of chemical modifications on potency and selectivity, and objectively compare its performance against alternative Akt inhibitors, supported by experimental data and detailed protocols.
Introduction: Targeting a Critical Node in Cancer Signaling
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in regulating cell proliferation, survival, and metabolism.[1] Protein Kinase B (Akt), a serine/threonine kinase with three highly homologous isoforms (Akt1, Akt2, Akt3), acts as a critical hub in this pathway.[2] Its activation is implicated in tumor progression and resistance to therapy, making it a prime target for the development of novel anticancer agents.[3]
The 4-aminopiperidine framework has emerged as a versatile and highly effective scaffold for designing ATP-competitive kinase inhibitors. This guide focuses on derivatives of this compound, treating this specific molecule as a foundational blueprint to understand how systematic chemical modifications can transform a simple core structure into a potent, selective, and drug-like clinical candidate.
The 1-Aryl-4-Aminopiperidine Core: A Privileged Scaffold
The 1-aryl-4-aminopiperidine scaffold possesses key features that make it an excellent starting point for kinase inhibitor design. The piperidine ring serves as a rigid, three-dimensional linker that correctly orients substituents to interact with specific pockets within the ATP-binding site of the kinase. The structure can be systematically modified at three key positions to optimize its biological activity.
Caption: Key modification points of the 1-aryl-4-aminopiperidine scaffold.
Structure-Activity Relationship (SAR) Analysis
The development of potent and selective Akt inhibitors from this scaffold hinges on the systematic optimization of its constituent parts. The journey from a simple fragment to a clinical candidate like AZD5363 provides a compelling case study in medicinal chemistry.[4][5]
N1-Aryl Substitution: The Hinge-Binding Moiety
The substituent on the piperidine nitrogen (N1) is critical for anchoring the inhibitor to the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the ATP-binding site.
-
The Role of the 4-(Ethanesulfonyl)phenyl Group: In our topic compound, the 4-(ethanesulfonyl)phenyl group serves this role. The sulfone moiety (SO₂) is a strong hydrogen bond acceptor, capable of forming crucial interactions with backbone amides in the hinge region. Furthermore, sulfones are generally metabolically robust and can improve the physicochemical properties of a molecule.
-
Alternative Hinge Binders: In many highly potent Akt inhibitors, this phenylsulfone is replaced with a heterocyclic system, such as the pyrrolopyrimidine found in AZD5363.[4] This group forms two key hydrogen bonds with the kinase hinge, significantly enhancing potency. The choice of the N1-substituent is a primary determinant of both potency and selectivity against other kinases.
C4-Amine Substitution: Driving Potency and Pharmacokinetics
Modifications at the 4-amino position are arguably the most critical for optimizing potency and tailoring the drug metabolism and pharmacokinetic (DMPK) profile.[6]
-
Lipophilic Substituents: Early studies showed that adding lipophilic groups, such as a benzyl group, to the 4-amino position could provide nanomolar inhibitors. However, these compounds often suffered from rapid metabolism in vivo, leading to poor oral bioavailability.[1]
-
Linker Modification: A breakthrough was achieved by changing the linker between the piperidine and the lipophilic group. Replacing a simple amine with a carboxamide (-C(=O)NH-) was found to block a key metabolic pathway. This single modification dramatically improved oral bioavailability, transforming a potent but non-drug-like molecule into a viable clinical candidate.[5] This highlights a crucial principle: potency must be co-optimized with drug-like properties.
The table below summarizes SAR data for key substitutions, drawing from the development of compounds like AZD5363.[5][7]
| Compound ID | N1-Substituent | C4-Amine Linker & Substituent | Akt1 IC₅₀ (nM) | Key Insight |
| Lead | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -NH-CH₂-(4-chlorophenyl) | 36 | Potent, but poor oral bioavailability due to metabolism at the benzylamine. |
| AZD5363 | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -C(=O)NH-(S)-CH(4-chlorophenyl)CH₂CH₂OH | 8 | Carboxamide linker blocks metabolism, improving DMPK. Hydroxypropyl tail enhances potency and solubility.[5][7] |
| Analog A | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | -NH₂ (unsubstituted) | >10,000 | Demonstrates the absolute requirement for a substituent at the C4-amine for potency. |
| Analog B | Phenyl | -C(=O)NH-(S)-CH(4-chlorophenyl)CH₂CH₂OH | >1,000 | Shows the importance of the heterocyclic N1-substituent for hinge-binding and high potency. |
Comparative Analysis with Alternative Inhibitors
The this compound scaffold represents one of several successful strategies for inhibiting Akt. To understand its relative performance, we compare it to other well-characterized inhibitors with different structural motifs.
GSK690693 is another potent, ATP-competitive pan-Akt inhibitor.[8][9] Unlike the piperidine-based series, it features a more complex, fused ring system. While highly potent, it displays less selectivity against other members of the AGC kinase family, such as PKA and PKC.[8] This is a common challenge in kinase inhibitor design, as the ATP-binding pocket is highly conserved across family members. The development of AZD5363 from the piperidine scaffold involved extensive SAR to improve selectivity over the related kinase ROCK, a crucial factor for minimizing off-target effects like blood pressure changes.[4]
| Feature | 1-Aryl-4-Aminopiperidine Scaffold (e.g., AZD5363) | Dibenzothiophene Scaffold (GSK690693) |
| Mechanism | ATP-Competitive | ATP-Competitive[8] |
| Akt1 IC₅₀ | ~8 nM[5] | ~2 nM[9] |
| Selectivity | High selectivity over ROCK achieved through SAR.[4] | Less selective against other AGC kinases (PKA, PKC).[8] |
| Key Advantage | Highly tunable scaffold allowing for co-optimization of potency, selectivity, and DMPK properties.[6] | High enzymatic potency. |
| Development Hurdle | Initial leads had poor bioavailability, which was overcome by linker modification.[1][5] | Achieving high selectivity against closely related kinases. |
Experimental Protocols for Evaluation
Validating the activity of novel inhibitors requires robust biochemical and cell-based assays. Here we provide standardized, field-proven protocols for assessing the potency of compounds based on the this compound scaffold.
Experimental Workflow Overview
Caption: Workflow for evaluating novel Akt inhibitors.
Protocol 1: In Vitro Akt1 Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which directly correlates with enzyme activity.[10]
Principle: The ADP-Glo™ assay is a two-step luminescent assay. First, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a light signal proportional to kinase activity.[11][12]
Step-by-Step Methodology:
-
Prepare Reagents: Reconstitute recombinant active Akt1 kinase, substrate peptide (e.g., GSK3α peptide), and ATP in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., starting from 10 µM) in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction: In a white 96-well plate, add 5 µL of test inhibitor dilution, 10 µL of a 2.5X kinase/substrate mix, and initiate the reaction by adding 10 µL of a 2.5X ATP solution. Final concentrations should be optimized but are typically ~5-10 ng/well kinase and 10-50 µM ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
First Detection Step: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.[12]
-
Second Detection Step: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cellular Target Engagement via Western Blot
This protocol assesses if the inhibitor can block Akt activity inside cancer cells by measuring the phosphorylation of a known downstream substrate, GSK3β, at the Serine 9 position.[8][13]
Principle: Active Akt phosphorylates GSK3β at Ser9. Inhibiting Akt will lead to a decrease in this phosphorylation signal. Western blotting uses specific antibodies to detect the levels of both phosphorylated GSK3β (p-GSK3β) and total GSK3β (as a loading control).[14][15]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a cancer cell line with an active PI3K/Akt pathway (e.g., BT474 breast cancer cells) and allow them to adhere overnight. Treat cells with increasing concentrations of the test inhibitor (e.g., 0.1 to 10 µM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in Laemmli buffer, separate the proteins by size using SDS-polyacrylamide gel electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[17] Incubate the membrane overnight at 4°C with a primary antibody specific for p-GSK3β (Ser9).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imager.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total GSK3β. The ratio of p-GSK3β to total GSK3β provides a normalized measure of target inhibition.
Conclusion and Future Directions
The this compound scaffold is a powerful and highly adaptable platform for the design of Akt kinase inhibitors. Structure-activity relationship studies have clearly demonstrated that while the N1-aryl group is essential for anchoring to the kinase hinge, the C4-amine substituent is the primary driver for optimizing potency and, crucially, pharmacokinetic properties. The successful evolution of this scaffold into clinical candidates like AZD5363 underscores the importance of a holistic design strategy that balances high potency with drug-like characteristics.
Future work on this scaffold will likely focus on further refining selectivity to minimize off-target effects and exploring novel C4-substituents to overcome potential resistance mechanisms. The application of advanced strategies, such as developing PROTACs (PROteolysis TArgeting Chimeras) based on this scaffold, has already shown promise in inducing complete degradation of the Akt protein, offering a new therapeutic modality beyond simple inhibition.[1]
References
-
Dong, X., Zhan, W., Zhao, M., Che, J., Dai, X., Wu, Y., Xu, L., Zhou, Y., Zhao, Y., Tian, T., Cheng, G., Jin, Z., Li, J., Shao, Y., He, Q., Yang, B., Weng, Q., & Hu, Y. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264–7288. Available at: [Link]
-
BPS Bioscience. (n.d.). AKT1 Kinase Enzyme System Datasheet. BPS Bioscience. Available at: [Link]
-
Yu, X., Xu, J., Xie, L., Wang, L., Shen, Y., Cahuzac, K. M., Chen, X., Liu, J., Parsons, R. E., & Jin, J. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 65(4), 3644–3666. Available at: [Link]
-
ResearchGate. (2014). Level of Phospho gsk3b in western blot? ResearchGate. Available at: [Link]
-
Barlaam, B., et al. (2011). Abstract 4478: Discovery of AZD5363, an orally bioavailable, potent ATP-competitive inhibitor of AKT kinases. Cancer Research, 71(8 Supplement), 4478. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]
-
Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 2366–2374. Available at: [Link]
-
Gkolfinopoulos, C., et al. (2010). Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693. BMC Systems Biology, 4, 93. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. Available at: [Link]
-
Blake, J. F., et al. (2012). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 55(18), 8110–8127. Available at: [Link]
-
Heerding, D. A., et al. (2008). Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT Kinase. Journal of Medicinal Chemistry, 51(18), 5693–5709. Available at: [Link]
-
AstraZeneca. (n.d.). AZD5363. AstraZeneca Open Innovation. Available at: [Link]
-
Chen, Y., et al. (2007). Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(11), 3139–3142. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Lim, S. M., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 7(44), 39399–39423. Available at: [Link]
-
Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873–887. Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis for phosphorylated GSK3β (pGSK3β) at Ser-9 and total GSK3β (GSK3β) in rat PAN nephrosis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
-
G-S. Chen, et al. (2010). GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt. PLoS ONE, 5(6), e11085. Available at: [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ AKT1 Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
ResearchGate. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. ResearchGate. Available at: [Link]
Sources
- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 11. bmglabtech.com [bmglabtech.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Methods for Detecting Protein Phosphorylation | R&D Systems [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
